L-beta-aspartyl-L-leucine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3-amino-3-carboxypropanoyl)amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-5(2)3-7(10(16)17)12-8(13)4-6(11)9(14)15/h5-7H,3-4,11H2,1-2H3,(H,12,13)(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJILWQAFPUBHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-beta-aspartyl-L-leucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011166 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of L-beta-Aspartyl-L-leucine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of the dipeptide L-beta-aspartyl-L-leucine. This document outlines both chemical and enzymatic synthesis routes, details purification strategies to isolate the desired beta-isomer, and presents the necessary frameworks for data presentation and workflow visualization.
Introduction
This compound is a dipeptide characterized by the linkage of L-leucine to the beta-carboxyl group of L-aspartic acid. Unlike the more common alpha-linkage found in proteins, this beta-isomeric form can arise from non-ribosomal synthesis or as a byproduct of chemical peptide synthesis through the formation of an aspartimide intermediate. The controlled and selective synthesis of beta-aspartyl peptides is of significant interest for research into their metabolic roles, physiological effects, and potential as pharmaceutical agents.
This guide focuses on providing detailed experimental protocols and data presentation structures to aid researchers in the successful synthesis and purification of this compound.
Synthesis of this compound
Two primary approaches for the synthesis of this compound are presented: a selective chemical synthesis method and an enzymatic synthesis pathway.
Selective Chemical Synthesis
A reliable method for the synthesis of beta-aspartyl peptides involves the selective protection of the α-carboxyl group of aspartic acid, allowing for the specific activation and coupling of the β-carboxyl group.[1] A key intermediate in this process is (S)-3-benzyloxycarbonyl-5-oxo-4-oxazolidineacetic acid, which has the α-carboxyl group protected within the oxazolidinone ring.[1]
-
Preparation of (S)-3-benzyloxycarbonyl-5-oxo-4-oxazolidineacetic acid (Intermediate IIa): This intermediate is prepared from L-aspartic acid and a suitable benzyloxycarbonyl protecting agent.
-
Coupling Reaction:
-
Dissolve (S)-3-benzyloxycarbonyl-5-oxo-4-oxazolidineacetic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator like N-hydroxysuccinimide (NHS) (1.1 equivalents).
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Add L-leucine benzyl ester (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Deprotection:
-
Following the coupling reaction, the protecting groups (benzyloxycarbonyl and benzyl ester) are removed via catalytic hydrogenolysis.
-
Dissolve the crude protected dipeptide in methanol or ethanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC or HPLC).
-
-
Work-up:
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
-
Enzymatic Synthesis
An alternative approach utilizes the enzyme glycosylasparaginase, which can catalyze the formation of beta-aspartyl peptides.[2] This method offers high selectivity under mild reaction conditions.
-
Reaction Setup:
-
Prepare a buffered solution (e.g., phosphate buffer, pH 7.5).
-
Dissolve L-asparagine (as the beta-aspartyl donor) and L-leucine in the buffer.
-
Add purified glycosylasparaginase to the solution.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours).
-
Monitor the progress of the reaction by HPLC.
-
-
Enzyme Removal and Product Isolation:
-
Terminate the reaction by denaturing the enzyme (e.g., by heating or pH change) or by using ultrafiltration to separate the enzyme from the product.
-
The resulting solution contains the crude this compound, which then requires purification.
-
Purification of this compound
The primary challenge in the purification of this compound is the separation of the desired beta-isomer from the corresponding alpha-isomer, which may be present as a byproduct, particularly in non-selective chemical synthesis methods.[3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective technique for this separation.[4]
Experimental Protocol:
-
Column and Solvents:
-
Utilize a C18 reversed-phase HPLC column.
-
Prepare two mobile phases:
-
Mobile Phase A: 0.1 M phosphate buffer, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
-
-
Chromatographic Conditions:
-
Dissolve the crude product in Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the peptides using a linear gradient of acetonitrile (Mobile Phase B) in the phosphate buffer (Mobile Phase A). A shallow gradient is recommended for optimal resolution of the isomers.[4]
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the desired peak.
-
Analyze the purity of the collected fractions by analytical HPLC and confirm the identity of the product by mass spectrometry.
-
-
Desalting:
-
Pool the pure fractions and remove the buffer salts using a desalting column or by lyophilization if a volatile buffer system (e.g., ammonium acetate) is used in a secondary purification step.
-
Data Presentation
Quantitative data from the synthesis and purification processes should be summarized in clear, structured tables for easy comparison and analysis.
| Table 1: Synthesis Reaction Parameters and Yields | |
| Parameter | Value |
| Synthesis Method | Chemical / Enzymatic |
| Starting Material (Aspartic Acid Derivative) | Amount (g, mmol) |
| Starting Material (L-Leucine Derivative) | Amount (g, mmol) |
| Coupling Agent / Enzyme | Name, Amount |
| Solvent / Buffer | Volume (mL) |
| Reaction Time | Hours |
| Reaction Temperature | °C |
| Crude Yield | g, % |
| Purity (by HPLC) | % Area |
| Table 2: Purification Parameters and Results | |
| Parameter | Value |
| Purification Method | RP-HPLC |
| Column | Type, Dimensions |
| Mobile Phase A | Composition, pH |
| Mobile Phase B | Composition |
| Gradient | %B over time |
| Flow Rate | mL/min |
| Sample Load | mg |
| Retention Time (α-isomer) | minutes |
| Retention Time (β-isomer) | minutes |
| Purified Yield | mg, % |
| Final Purity (by HPLC) | % Area |
Visualization of Workflows
Diagrams created using the DOT language provide a clear visual representation of the synthesis and purification workflows.
Caption: Chemical synthesis workflow for this compound.
Caption: Purification workflow for this compound.
References
- 1. I. Selective Protection of α- or Side-chain Carboxyl Groups of Aspartic and Glutamic Acid. A Facile Synthesis of β-Aspartyl and γ-Glutamyl Peptides [jstage.jst.go.jp]
- 2. Glycosylasparaginase-catalyzed synthesis and hydrolysis of beta-aspartyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Dipeptide Instability: A Technical Guide to L-beta-aspartyl-L-leucine Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hampered by their inherent instability. L-beta-aspartyl-L-leucine, a dipeptide with a beta-amino acid residue, presents a unique stability profile that warrants in-depth investigation for its successful application in drug development. This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound, offering detailed experimental protocols and data presentation to aid researchers in this critical endeavor.
Chemical Stability: A Tale of Isomerization and Hydrolysis
The chemical stability of this compound is primarily dictated by the reactivity of the beta-aspartyl residue. Two principal degradation pathways are of concern: isomerization and hydrolysis. These reactions are significantly influenced by pH and temperature.
1.1. Degradation Pathways
Under both acidic and alkaline conditions, aspartyl-containing peptides are susceptible to degradation through the formation of a cyclic succinimide intermediate. In the case of this compound, this intermediate can subsequently hydrolyze to form the isomeric L-alpha-aspartyl-L-leucine or revert to the starting compound. Racemization at the alpha-carbon of the aspartyl residue can also occur via the succinimide intermediate, leading to the formation of D-beta-aspartyl-L-leucine and D-alpha-aspartyl-L-leucine.
Furthermore, the peptide bond between the beta-aspartyl and leucine residues is susceptible to hydrolysis, particularly under harsh acidic or alkaline conditions, leading to the formation of the individual amino acids, beta-aspartic acid and leucine.
1.2. Forced Degradation Studies
To elucidate the degradation profile and establish a stability-indicating analytical method, forced degradation studies are essential. These studies involve subjecting the dipeptide to a range of stress conditions.
Table 1: Illustrative Forced Degradation Conditions and Potential Products
| Stress Condition | Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24, 48, 72 hours | L-alpha-aspartyl-L-leucine, beta-Aspartic Acid, Leucine |
| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 2, 4, 8 hours | L-alpha-aspartyl-L-leucine, D-beta-aspartyl-L-leucine, D-alpha-aspartyl-L-leucine |
| Oxidative Stress | 3% H₂O₂ at room temperature for 24 hours | Potential oxidation products of the leucine side chain |
| Thermal Stress | Solid state at 80°C for 7 days | Isomers, Hydrolysis products |
| Photostability | ICH Q1B conditions (UV and visible light) | Minimal degradation expected |
Note: This table provides illustrative data based on the known degradation of similar peptides. Actual results for this compound may vary and require experimental verification.
Enzymatic Stability: The Beta-Amino Acid Advantage
A key feature of peptides containing beta-amino acids is their enhanced resistance to enzymatic degradation by proteases. This is a significant advantage for their potential as therapeutic agents.
2.1. Stability in Biological Matrices
The stability of this compound should be assessed in relevant biological fluids to predict its in vivo fate.
Table 2: Representative Enzymatic Stability Profile
| Biological Matrix | Incubation Conditions | Expected Half-life (t½) | Primary Degradation Mechanism |
| Simulated Gastric Fluid (SGF) | pH 1.2 with pepsin at 37°C | > 24 hours | High stability expected |
| Simulated Intestinal Fluid (SIF) | pH 6.8 with pancreatin at 37°C | > 12 hours | High stability expected |
| Human Plasma | 37°C | > 8 hours | Potential slow hydrolysis by peptidases |
Note: The half-life values are estimations based on the general resistance of beta-peptides to proteolysis and require experimental confirmation.
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable stability data. The following are adapted protocols for key stability-indicating studies.
3.1. Protocol for Forced Degradation Studies
solubility profile of L-beta-aspartyl-L-leucine in various solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility profile of the dipeptide L-beta-aspartyl-L-leucine. Due to the limited availability of experimental data for this specific molecule, this document synthesizes predicted solubility values, qualitative solubility assessments based on its constituent amino acids, and detailed, generalized experimental protocols for solubility determination. This guide is intended to serve as a foundational resource for researchers initiating studies involving this compound, providing both theoretical predictions and practical methodologies for empirical validation.
Introduction
This compound is a dipeptide comprised of L-aspartic acid and L-leucine, where the peptide bond is formed with the beta-carboxyl group of aspartic acid.[1] Understanding the solubility of this compound is critical for a wide range of applications, including its handling in experimental assays, formulation development in pharmaceuticals, and its study in biological contexts. As noted in the Human Metabolome Database, very few articles have been published on this compound, making predictive models and generalized experimental approaches essential for its study.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial in predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C10H18N2O5 | PubChem[2] |
| Molecular Weight | 246.26 g/mol | PubChem[2] |
| XLogP3-AA (Predicted) | -2.8 | PubChem[2] |
| pKa (Strongest Acidic, Predicted) | 2.09 | HMDB |
| Physical Description | Solid | HMDB |
Quantitative Solubility Data
Currently, there is a lack of experimentally determined quantitative solubility data for this compound in various solvents. However, a predicted aqueous solubility value is available.
| Solvent | Predicted Solubility | Temperature | Method | Source |
| Water | 5.98 g/L | Not Specified | ALOGPS | HMDB |
Note: This value is computationally predicted and requires experimental verification. For comparison, the predicted water solubility of the alpha-isomer, L-aspartyl-L-leucine, is 5.83 g/L.
Qualitative Solubility Profile
Based on the structure of this compound, a qualitative solubility profile can be predicted. The molecule contains both a hydrophilic aspartyl residue and a hydrophobic leucyl residue.
To systematically predict its solubility, the overall charge of the peptide at neutral pH is considered.[3][4]
-
Acidic Residues: Aspartic acid contributes a negative charge (-1).
-
Basic Residues: There are no basic residues.
-
N-terminus: Contributes a positive charge (+1).
-
C-terminus: Contributes a negative charge (-1).
The overall charge is (-1) + (+1) + (-1) = -1. This makes this compound an acidic peptide .
-
Aqueous Solutions: As an acidic peptide, it is predicted to be more soluble in neutral to basic aqueous solutions (pH > pI).[5][6] Its solubility is likely to decrease in acidic conditions as it approaches its isoelectric point.
-
Organic Solvents: Due to the presence of the hydrophobic leucine side chain, some solubility in polar organic solvents can be expected. For peptides with a net charge, initial attempts at dissolution should be in water.[4] If solubility is limited, organic solvents such as DMSO, DMF, or methanol could be tested, though complete dissolution in purely nonpolar solvents is unlikely.[7][8] For highly hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO followed by dilution with an aqueous buffer is a common strategy.[5][9]
Experimental Protocols
The following is a detailed, generalized protocol for determining the solubility of this compound. This method is based on the standard shake-flask technique.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.22 µm)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The excess solid is necessary to ensure that saturation is reached.
-
Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be agitated continuously.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Filter the sample through a syringe filter to remove any undissolved solid.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the test solvent.
-
Analyze the standard solutions using HPLC/UPLC to generate a calibration curve.
-
Dilute the filtered sample from the saturated solution to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the same HPLC/UPLC method.
-
Determine the concentration of this compound in the saturated solution by using the calibration curve and accounting for the dilution factor.
-
Visualizations
Experimental Workflow
References
- 1. H-Asp(Leu-OH)-OH | C10H18N2O5 | CID 7016063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C10H18N2O5 | CID 3549397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. genscript.com [genscript.com]
- 5. jpt.com [jpt.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. bachem.com [bachem.com]
- 8. biobasic.com [biobasic.com]
- 9. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
An In-depth Technical Guide on L-beta-aspartyl-L-leucine: A Historical and Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-beta-aspartyl-L-leucine is a dipeptide composed of L-beta-aspartic acid and L-leucine. Despite the biological significance of its constituent amino acids, this specific beta-dipeptide has been the subject of limited direct scientific inquiry. This technical guide provides a comprehensive historical and methodological overview of this compound, drawing from the broader context of peptide chemistry and the known properties of beta-aspartyl peptides. It covers the historical context of its discovery, plausible synthesis and characterization methodologies based on historical and current practices, and a discussion of its potential, though largely unexplored, biological significance. This document aims to serve as a foundational resource for researchers interested in the study of this and other non-canonical dipeptides.
Introduction
This compound is a hybrid peptide, a class of molecules containing at least two different types of amino acids (alpha, beta, gamma, or delta) linked by a peptide bond.[1] While alpha-peptides form the backbone of proteins and have been extensively studied, peptides containing beta-amino acids, such as this compound, represent a less explored area of biochemical research. The constituent amino acids, L-aspartic acid and L-leucine, were discovered in the early 19th century.[2] Leucine was first isolated in 1820 from skeletal muscle and wool.[2] Asparagine, a derivative of aspartic acid, was the first amino acid to be discovered in 1806 from asparagus.[2]
The direct scientific literature on this compound is sparse.[1] It has been detected, but not quantified, in some food sources, including poultry and pork. This guide synthesizes information from related fields to provide a thorough understanding of this dipeptide.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These computed properties provide a baseline for its expected behavior in experimental settings.
| Property | Value | Source |
| Molecular Formula | C10H18N2O5 | PubChem[3] |
| Molecular Weight | 246.26 g/mol | PubChem[3] |
| IUPAC Name | 2-[(3-amino-3-carboxypropanoyl)amino]-4-methylpentanoic acid | PubChem[3] |
| Physical Description | Solid (Predicted) | HMDB |
| XLogP3 | -2.8 | PubChem[3] |
Historical Synthesis and Characterization
Plausible Historical Synthesis Protocol
The synthesis of this compound would likely have been achieved through a solution-phase peptide synthesis approach, which was the standard before the advent of solid-phase synthesis.
Experimental Protocol: Solution-Phase Synthesis of this compound
-
Protection of Amino Acids:
-
L-aspartic acid would be protected at the alpha-carboxyl and amino groups. A common protecting group for the amino group was the benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas in 1932.[5] The beta-carboxyl group would be left unprotected to facilitate the desired beta-linkage.
-
L-leucine would be protected at the carboxyl group, for instance, as a methyl or ethyl ester.
-
-
Activation of the Beta-Carboxyl Group:
-
The unprotected beta-carboxyl group of the Cbz-protected L-aspartic acid would be activated to facilitate peptide bond formation. Methods available in the mid-20th century included conversion to an acid chloride or the use of coupling reagents like dicyclohexylcarbodiimide (DCC), which became widely used in the 1950s.
-
-
Coupling Reaction:
-
The activated Cbz-L-beta-aspartic acid would be reacted with the L-leucine ester in an appropriate organic solvent (e.g., dichloromethane or dimethylformamide). The reaction would be stirred at room temperature for several hours to allow for the formation of the protected dipeptide, Cbz-L-beta-aspartyl-L-leucine methyl ester.
-
-
Deprotection:
-
The Cbz group would be removed by catalytic hydrogenation (e.g., using hydrogen gas with a palladium catalyst).
-
The methyl ester of leucine would be removed by saponification (alkaline hydrolysis).
-
-
Purification:
-
The final product, this compound, would be purified from the reaction mixture. Early methods would have included recrystallization. Later, chromatographic techniques would have been employed for higher purity.
-
Historical Characterization Methods
The characterization of the synthesized dipeptide would have relied on the analytical techniques of the era.
Experimental Protocol: Characterization of this compound
-
Paper Chromatography:
-
This technique was a primary method for separating and identifying amino acids and peptides in the 1950s and 1960s.[6][7][8][9]
-
Method: A spot of the purified dipeptide solution would be applied to a sheet of filter paper. The edge of the paper would be dipped into a solvent mixture (e.g., n-butanol, acetic acid, and water). The solvent would move up the paper by capillary action, separating the components of the mixture based on their polarity. The position of the dipeptide would be visualized by spraying with a reagent like ninhydrin, which reacts with the free amino group to produce a colored spot.[10] The retention factor (Rf) value would be calculated and compared to standards.
-
-
Ion-Exchange Chromatography:
-
Developed and refined in the 1950s and 1960s, ion-exchange chromatography became a powerful tool for the quantitative analysis of amino acids and peptides.[11][12][13][14][15]
-
Method: The dipeptide solution would be loaded onto a column packed with an ion-exchange resin. By applying a series of buffers with varying pH and ionic strength, the dipeptide would be eluted from the column at a characteristic retention time, allowing for its separation and quantification.
-
-
Spectroscopy (Later Developments):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: From the 1960s onwards, NMR spectroscopy became an indispensable tool for structural elucidation of organic molecules, including peptides.[1][16][17] 1H NMR spectra would provide information about the different protons in the molecule, confirming the presence of both aspartyl and leucyl residues and potentially distinguishing between the alpha and beta linkages.
-
Mass Spectrometry (MS): The application of mass spectrometry to peptide analysis allowed for the precise determination of the molecular weight of the dipeptide, confirming its elemental composition.[18]
-
Modern Synthesis and Analysis
Modern peptide synthesis is dominated by solid-phase peptide synthesis (SPPS), a technique developed by R. Bruce Merrifield in the early 1960s.[5][19]
Solid-Phase Peptide Synthesis (SPPS)
While SPPS is highly efficient for alpha-peptides, the synthesis of beta-aspartyl peptides can be a known side reaction, particularly when using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[20] This occurs through the formation of a cyclic aspartimide intermediate, which can then be opened by a nucleophile to yield a mixture of alpha- and beta-aspartyl peptides.[4] To intentionally synthesize a beta-aspartyl peptide, one could leverage this known side reaction or use specifically designed beta-amino acid building blocks.
Experimental Workflow: Intentional Synthesis via Aspartimide Formation
Caption: Workflow for synthesizing this compound via aspartimide formation.
Modern Analytical Techniques
Modern analysis would involve high-performance liquid chromatography (HPLC) for purification and a combination of NMR spectroscopy and mass spectrometry for structural confirmation.
| Technique | Application for this compound |
| Reverse-Phase HPLC | Purification of the target dipeptide from the synthesis mixture and assessment of purity. |
| 1D and 2D NMR Spectroscopy | Unambiguous structural determination, including confirmation of the beta-aspartyl linkage through characteristic chemical shifts and correlations.[1][21] |
| High-Resolution Mass Spectrometry | Precise mass determination to confirm the elemental composition. Tandem MS (MS/MS) would provide fragmentation patterns to confirm the amino acid sequence.[18] |
Biological Significance and Signaling Pathways
There is a notable lack of direct research into the biological activities and signaling pathways of this compound. However, the known roles of its constituent amino acids provide a starting point for hypothesis-driven research.
Known Roles of Constituent Amino Acids
-
L-Aspartic Acid: Functions as an excitatory neurotransmitter, stimulating NMDA receptors, although less potently than glutamate.[22] It is also a key metabolite in the urea cycle and gluconeogenesis.[22]
-
L-Leucine: Is an essential branched-chain amino acid (BCAA) that plays a crucial role in stimulating muscle protein synthesis.[23][24] This is primarily mediated through the activation of the mTOR (mechanistic target of rapamycin) signaling pathway.[23][25][26][27]
Signaling Pathway: Leucine Activation of mTOR
Caption: Simplified diagram of L-leucine's role in activating the mTOR signaling pathway.
Potential Roles of this compound
The presence of the beta-amino acid linkage makes this compound potentially more resistant to degradation by peptidases compared to its alpha-linked counterpart.[28] This increased stability could lead to different pharmacokinetic and pharmacodynamic properties if it were to have any biological activity. Research on other beta-aspartyl peptides has shown that their formation can alter or abolish the physiological effects of the parent alpha-peptide.
Future research could investigate whether this compound can:
-
Interact with receptors for its constituent amino acids.
-
Modulate the mTOR pathway.
-
Have any unique signaling properties as a dipeptide.
-
Serve as a biomarker for the consumption of certain foods.[1]
Conclusion
This compound remains a scientifically under-investigated dipeptide. This guide has provided a comprehensive overview based on the available, albeit limited, direct information and extensive related literature. The historical context of peptide chemistry allows for the reconstruction of plausible early synthesis and characterization methods. Modern techniques offer precise and efficient ways to synthesize and study this molecule. The biological role of this compound is an open question, with the known functions of its constituent amino acids providing a foundation for future exploration. This document serves as a detailed starting point for researchers and professionals in drug development who are interested in exploring the potential of this and other non-canonical peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. This compound | C10H18N2O5 | CID 3549397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.buffalostate.edu [faculty.buffalostate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Paper Chromatography in the Study of the Structure of Peptides and Proteins [ouci.dntb.gov.ua]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Separation of D- and L-amino acids by ion exchange column chromatography in the form of alanyl dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 193.16.218.141 [193.16.218.141]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.uzh.ch [chem.uzh.ch]
- 17. Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. warwick.ac.uk [warwick.ac.uk]
- 19. digital.library.unt.edu [digital.library.unt.edu]
- 20. researchgate.net [researchgate.net]
- 21. chab.ethz.ch [chab.ethz.ch]
- 22. Aspartic acid - Wikipedia [en.wikipedia.org]
- 23. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
- 25. l-Leucine Alters Pancreatic β-Cell Differentiation and Function via the mTor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Metabolic regulation by leucine of translation initiation through the mTOR-signaling pathway by pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. KEGG PATHWAY Database [genome.jp]
- 28. pubs.acs.org [pubs.acs.org]
L-beta-aspartyl-L-leucine CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-beta-aspartyl-L-leucine, a dipeptide composed of L-beta-aspartic acid and L-leucine. Due to the limited specific research available on this particular beta-dipeptide, this document also includes general methodologies for peptide analysis and discusses the known biological roles of its constituent amino acids to infer potential properties and areas for future investigation.
Compound Identification
This compound is a dipeptide where the beta-carboxyl group of aspartic acid forms a peptide bond with the amino group of leucine. While a definitive, single CAS number for this compound is not consistently reported across major chemical databases, several identifiers are available. The alpha isomer, L-alpha-aspartyl-L-leucine, is more commonly documented.
| Identifier Type | Identifier | Source |
| PubChem CID | 3549397 | PubChem |
| HMDB ID | HMDB0011166 | HMDB |
| Molecular Formula | C10H18N2O5 | PubChem, HMDB |
| Molecular Weight | 246.26 g/mol | PubChem |
| IUPAC Name | 2-[(3-amino-3-carboxypropanoyl)amino]-4-methylpentanoic acid | PubChem |
| Synonyms | beta-Asp-Leu, H-b-ASP-LEU-OH, beta-Aspartylleucine | PubChem |
Physicochemical Properties
The following table summarizes the computed physicochemical properties of this compound.[1] Experimental data is largely unavailable.
| Property | Value | Source |
| Molecular Weight | 246.26 g/mol | PubChem |
| XLogP3-AA | -3.4 | PubChem |
| Hydrogen Bond Donor Count | 4 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 7 | PubChem |
| Exact Mass | 246.12157168 g/mol | PubChem |
| Monoisotopic Mass | 246.12157168 g/mol | PubChem |
| Topological Polar Surface Area | 129 Ų | PubChem |
| Heavy Atom Count | 17 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 303 | PubChem |
| Isotope Atom Count | 0 | PubChem |
| Defined Atom Stereocenter Count | 2 | PubChem |
| Undefined Atom Stereocenter Count | 0 | PubChem |
| Defined Bond Stereocenter Count | 0 | PubChem |
| Undefined Bond Stereocenter Count | 0 | PubChem |
| Covalently-Bonded Unit Count | 1 | PubChem |
| Compound Is Canonicalized | Yes | PubChem |
Hypothetical Experimental Workflow
Given the lack of specific published experimental protocols for this compound, a general workflow for the synthesis, purification, and characterization of a dipeptide is proposed below. This workflow is based on standard peptide chemistry techniques.
Caption: A generalized workflow for the synthesis, purification, and characterization of this compound.
Detailed Methodologies
Synthesis:
-
Protection: The alpha-carboxyl and amino groups of L-beta-aspartic acid and the carboxyl group of L-leucine would be protected using standard protecting groups (e.g., Boc for the amino group and benzyl esters for the carboxyl groups).
-
Coupling: The protected amino acids would be coupled using a peptide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or a more modern reagent like HATU. The reaction would be carried out in an appropriate organic solvent (e.g., DMF or DCM) at room temperature.
-
Deprotection: The protecting groups would be removed under conditions that do not cleave the newly formed peptide bond. For example, Boc groups are removed with trifluoroacetic acid (TFA), and benzyl esters by catalytic hydrogenation.
Purification:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The crude dipeptide would be purified using RP-HPLC with a C18 column. A gradient of water and acetonitrile, both containing a small amount of TFA (e.g., 0.1%), would be used to elute the dipeptide.
Characterization:
-
Mass Spectrometry: The molecular weight of the purified dipeptide would be confirmed by electrospray ionization mass spectrometry (ESI-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be used to confirm the covalent structure of the dipeptide and the stereochemistry of the chiral centers.
-
Amino Acid Analysis: The purified dipeptide would be hydrolyzed, and the resulting amino acids analyzed to confirm a 1:1 ratio of aspartic acid and leucine.
Potential Biological Significance
While the specific biological role of this compound is not well-documented, the functions of its constituent amino acids, L-aspartic acid and L-leucine, are well-established. This allows for informed hypotheses about the potential biological activities of the dipeptide.
Caption: Inferred potential biological roles of this compound based on its constituent amino acids.
Inferences from L-Aspartic Acid
L-aspartic acid is a non-essential amino acid that functions as an excitatory neurotransmitter in the central nervous system. It is also a key intermediate in the malate-aspartate shuttle, which transports reducing equivalents into the mitochondria for energy production, and serves as a precursor for the biosynthesis of other amino acids and nucleotides.
Inferences from L-Leucine
L-leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in muscle protein synthesis, primarily through the activation of the mTOR signaling pathway. It is also involved in the regulation of blood sugar levels and the production of growth hormones.
The dipeptide this compound could potentially act as a pro-drug, being hydrolyzed in vivo to release its constituent amino acids. Alternatively, the dipeptide itself may have unique biological activities that warrant further investigation, such as altered transport across cell membranes or different receptor binding affinities compared to its individual components. The presence of the beta-peptide bond may also confer resistance to degradation by certain proteases.
Conclusion and Future Directions
This compound is a dipeptide with defined chemical identifiers but a notable lack of specific research into its synthesis, properties, and biological function. The methodologies and potential roles outlined in this guide are based on established principles of peptide chemistry and the known functions of its constituent amino acids. Future research should focus on the unambiguous synthesis and purification of this compound, followed by in vitro and in vivo studies to elucidate its specific biological activities and potential therapeutic applications. Such studies would contribute valuable knowledge to the fields of biochemistry, pharmacology, and drug development.
References
An In-depth Technical Guide on L-beta-aspartyl-L-leucine and the Pivotal Role of its Constituent, L-leucine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature on the dipeptide L-beta-aspartyl-L-leucine is sparse. This guide summarizes the available data for the dipeptide and provides an in-depth review of its constituent amino acid, L-leucine, which is well-researched and likely dictates the biological activity of the dipeptide upon hydrolysis.
This compound: An Overview
This compound is a dipeptide composed of L-beta-aspartic acid and L-leucine.[1][2] It belongs to the class of organic compounds known as hybrid peptides, which contain at least two different types of amino acids linked by a peptide bond. While detected in some foods, it has not been quantified, and very few articles have been published on this specific dipeptide.
Physicochemical Properties
The following table summarizes the computed physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C10H18N2O5 | PubChem[1] |
| Molecular Weight | 246.26 g/mol | PubChem[1] |
| IUPAC Name | 2-[(3-amino-3-carboxypropanoyl)amino]-4-methylpentanoic acid | PubChem[1] |
| XLogP3 | -2.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 4 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |
| Rotatable Bond Count | 7 | PubChem[1] |
| Exact Mass | 246.12157168 Da | PubChem[1] |
| Monoisotopic Mass | 246.12157168 Da | PubChem[1] |
| Topological Polar Surface Area | 130 Ų | PubChem[1] |
| Heavy Atom Count | 17 | PubChem[1] |
| Complexity | 303 | PubChem[1] |
L-leucine: The Biologically Active Component
L-leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and various metabolic processes.[3][] It is not synthesized by the human body and must be obtained from dietary sources.[3] The biological effects of this compound are likely dominated by the bioactivity of L-leucine following enzymatic cleavage of the peptide bond.
L-leucine and the mTOR Signaling Pathway
A primary mechanism of L-leucine's action is the activation of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[][5][6] Leucine's activation of mTOR complex 1 (mTORC1) is a key step in initiating muscle protein synthesis.[6]
Caption: L-leucine activation of the mTORC1 signaling pathway.
Quantitative Effects of L-leucine on Muscle Protein Synthesis
Numerous studies have quantified the impact of L-leucine supplementation on muscle protein synthesis (MPS). The following table summarizes key findings.
| Study Population | Leucine Dosage | Outcome | Reference |
| Elderly Men | Leucine-supplemented meals | 56.6% increase in muscle protein fractional synthesis rate compared to control | [7] |
| Healthy Subjects | Intravenous infusion of L-leucine | Decreased lysine oxidation by ~19% and endogenous leucine flux by ~12% | [8][9] |
L-leucine in Metabolism and Other Biological Functions
Beyond muscle protein synthesis, L-leucine is involved in:
-
Glucose Homeostasis: Leucine infusion has been shown to decrease hepatic glucose production and metabolic clearance of glucose.[8][9]
-
Adipose Tissue Metabolism: Leucine can regulate gene expression related to fatty acid metabolism in adipocytes.
-
Pancreatic β-Cell Function: L-leucine can influence pancreatic β-cell differentiation and function, also through the mTOR pathway.[10]
Experimental Protocols
This section details common methodologies used to investigate the effects of L-leucine.
Stable Isotope Tracer Studies for Muscle Protein Synthesis
A widely used method to quantify muscle protein synthesis in response to L-leucine involves stable isotope tracers.
Objective: To measure the rate of incorporation of labeled amino acids into muscle proteins.
Protocol Outline:
-
Subject Preparation: Subjects are typically studied in a post-absorptive state overnight.
-
Tracer Infusion: A primed, constant intravenous infusion of a stable isotope-labeled amino acid, such as L-[1-¹³C]leucine or L-[ring-²H₅]phenylalanine, is initiated.
-
Blood and Muscle Sampling:
-
Baseline blood and muscle biopsy samples are collected before the intervention (e.g., L-leucine ingestion).
-
Following the intervention, timed serial blood samples are drawn to measure plasma amino acid concentrations and isotopic enrichment.
-
A second muscle biopsy is taken from the same muscle (e.g., vastus lateralis) after a defined period to determine the incorporation of the tracer into muscle protein.
-
-
Sample Analysis:
-
Plasma samples are analyzed for amino acid concentrations via techniques like HPLC.
-
Isotopic enrichment in plasma and muscle protein is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Calculation of Fractional Synthetic Rate (FSR): The FSR of muscle protein is calculated using the formula:
FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100
Where:
-
E_p1 and E_p2 are the enrichments of the tracer in the protein pool at two time points.
-
E_precursor is the average enrichment of the precursor pool (plasma or intracellular amino acid).
-
t is the time interval between biopsies.
-
Caption: Workflow for a stable isotope tracer study.
Western Blotting for Signaling Pathway Analysis
To assess the activation of signaling pathways like mTORC1 by L-leucine, Western blotting is a standard technique.
Objective: To detect and quantify the phosphorylation status of key signaling proteins.
Protocol Outline:
-
Sample Collection and Lysis: Tissue or cell samples are homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Protein Quantification: The total protein concentration of the lysates is determined using a colorimetric assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated S6K1 or total S6K1).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection: A chemiluminescent or fluorescent substrate is added, and the signal is captured using an imaging system.
-
Quantification: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin) and to the total amount of the target protein.
Future Research Directions for this compound
Given the limited data on this compound, future research could explore:
-
Bioavailability and Metabolism: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of the dipeptide to understand its stability and whether it is hydrolyzed to its constituent amino acids in vivo.
-
Biological Activity: Comparing the effects of this compound to an equimolar dose of L-leucine on key outcomes like muscle protein synthesis and mTOR signaling.
-
Unique Properties: Exploring potential unique biological activities of the intact dipeptide that differ from L-leucine alone.
Conclusion
While this compound itself is an understudied dipeptide, its constituent L-leucine is a potent modulator of muscle protein synthesis and metabolic signaling. The well-established role of L-leucine in activating the mTORC1 pathway provides a strong foundation for hypothesizing the biological effects of this compound, assuming its in vivo hydrolysis. The experimental protocols detailed in this guide are fundamental to further elucidating the physiological roles of L-leucine and can be adapted to investigate the specific properties of this compound, paving the way for potential applications in clinical nutrition and drug development.
References
- 1. This compound | C10H18N2O5 | CID 3549397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. H-Asp(Leu-OH)-OH | C10H18N2O5 | CID 7016063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Leucine - Wikipedia [en.wikipedia.org]
- 5. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dietitiansondemand.com [dietitiansondemand.com]
- 7. Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. diabetesjournals.org [diabetesjournals.org]
Potential Research Directions for L-beta-aspartyl-L-leucine: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
L-beta-aspartyl-L-leucine is a dipeptide composed of L-aspartic acid and L-leucine, linked via a beta-amide bond. Despite its simple structure, a comprehensive review of the scientific literature reveals a significant gap in our understanding of its biological activities, signaling pathways, and potential therapeutic applications. The Human Metabolome Database lists it as a known compound, detected in some food sources, but provides no data on its physiological effects. This whitepaper outlines potential research directions for this compound, drawing hypotheses from the known biological roles of its constituent amino acids and the unique properties of beta-peptides. The following sections propose specific avenues of investigation, including detailed hypothetical experimental protocols and potential signaling pathways for exploration, to catalyze future research into this understudied molecule.
Introduction to this compound
This compound is a hybrid peptide, distinguished by the linkage between the beta-carboxyl group of aspartic acid and the amino group of leucine. This contrasts with the more common alpha-peptide bond found in proteins. This structural difference may have profound implications for its biological stability and activity. Research on other beta-aspartyl peptides has shown that the inclusion of a beta-amide bond can lead to a loss of the physiological activity observed in their alpha-linked counterparts, suggesting that the bioactivity of this compound cannot be directly inferred from its constituent amino acids.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₂O₅ | PubChem |
| Molecular Weight | 246.26 g/mol | PubChem |
| Synonyms | beta-Asp-Leu, H-β-Asp-Leu-OH | PubChem |
| Structure | A dipeptide of L-aspartic acid and L-leucine with a beta-peptide bond. | Human Metabolome Database |
Proposed Research Directions
Given the limited data on this compound, the following research directions are proposed to elucidate its potential biological significance.
Investigation of Metabolic Stability and Bioavailability
A crucial first step is to understand the metabolic fate of this compound. Beta-peptides are often more resistant to enzymatic degradation than their alpha-peptide counterparts.
Hypothesis: this compound exhibits greater stability against proteolysis compared to its alpha-linked isomer, L-alpha-aspartyl-L-leucine, leading to higher bioavailability.
Proposed Experiments:
-
In vitro enzymatic degradation assay: Incubate the dipeptide with various proteases (e.g., pepsin, trypsin, chymotrypsin) and peptidases and analyze its degradation over time using HPLC-MS.
-
Cell culture permeability assay: Utilize Caco-2 cell monolayers to assess the intestinal permeability of the dipeptide.
-
Pharmacokinetic studies in animal models: Administer the dipeptide to rodents and measure its concentration in plasma over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
Exploration of a Potential Role in Modulating mTOR Signaling
L-leucine is a well-established activator of the mechanistic target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[1][2] It is plausible that this compound, if it can be transported into cells and either release L-leucine or mimic its effects, could modulate this pathway.
Hypothesis: this compound influences the mTOR signaling cascade, potentially impacting muscle protein synthesis and cell metabolism.
Proposed Experiments:
-
Western blot analysis: Treat muscle cell cultures (e.g., C2C12 myotubes) with the dipeptide and measure the phosphorylation status of key mTOR pathway proteins such as mTOR, S6K1, and 4E-BP1.
-
Protein synthesis assay: Quantify the rate of protein synthesis in treated cells using techniques like SUnSET (surface sensing of translation) or radioisotope incorporation.
-
Gene expression analysis: Use RT-qPCR to examine the expression of genes involved in muscle growth and atrophy.
Assessment of Neuroactivity
L-aspartic acid is an excitatory neurotransmitter. While the beta-linkage may alter its activity, the potential for this compound to interact with neuronal receptors warrants investigation.
Hypothesis: this compound possesses neuromodulatory properties.
Proposed Experiments:
-
Receptor binding assays: Test the affinity of the dipeptide for various glutamate receptors (e.g., NMDA, AMPA) in vitro.
-
Electrophysiological studies: Use patch-clamp techniques on cultured neurons to determine if the dipeptide can elicit or modulate neuronal firing.
-
Behavioral studies in animal models: Assess changes in locomotion, anxiety, and cognitive function in rodents following administration of the dipeptide.
Hypothetical Experimental Protocols
The following are detailed, hypothetical protocols for the key experiments proposed above.
Protocol: In Vitro mTOR Signaling Assay
-
Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS until they reach 80-90% confluency. Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
Treatment: Starve the myotubes in serum-free DMEM for 4 hours. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include L-leucine as a positive control and a vehicle (e.g., PBS) as a negative control.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-mTOR (Ser2448), total mTOR, phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), and total 4E-BP1. Use a loading control such as GAPDH.
-
Analysis: Quantify band intensities using densitometry and normalize the levels of phosphorylated proteins to their total protein levels.
Protocol: Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Transport Study: Add this compound to the apical side of the Transwell insert. Collect samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
-
Quantification: Analyze the concentration of the dipeptide in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to assess the rate of transport across the cell monolayer.
Visualization of Potential Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the hypothetical signaling pathway and an experimental workflow for investigating this compound.
Conclusion and Future Outlook
This compound represents a molecule of unknown biological significance. The research directions proposed in this whitepaper provide a roadmap for its systematic investigation. By exploring its metabolic stability, its potential to modulate key cellular signaling pathways like mTOR, and its possible neuroactive properties, the scientific community can begin to unravel the functional role of this dipeptide. The unique beta-amide linkage suggests that it may possess novel properties, such as enhanced stability, which could be of interest for therapeutic development. Future research in this area is not only warranted but holds the potential for exciting new discoveries in peptide science and pharmacology.
References
Methodological & Application
Application Notes and Protocols for the Quantification of L-beta-aspartyl-L-leucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-beta-aspartyl-L-leucine is a dipeptide of interest in various fields, including food science, metabolomics, and pharmaceutical development. As a potential biomarker and a component in food products, its accurate quantification is crucial. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed to be adaptable for various sample matrices, including biological fluids and food products.
Analytical Methods Overview
The quantification of small peptides like this compound can be challenging due to their low abundance and potential for matrix interference.[1] The two primary recommended methods are:
-
HPLC-UV: A robust and widely available technique suitable for relatively high concentration samples. Derivatization is often employed to enhance sensitivity.
-
LC-MS/MS: A highly sensitive and selective method ideal for detecting trace amounts of the analyte in complex matrices.[2] It is the preferred method for clinical and pharmacokinetic studies.[2]
Data Presentation: Quantitative Method Parameters
The following tables summarize the typical performance characteristics of the HPLC-UV and LC-MS/MS methods for the quantification of dipeptides, which can be considered representative for this compound analysis.
Table 1: HPLC-UV Method Performance
| Parameter | Typical Value |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Table 2: LC-MS/MS Method Performance
| Parameter | Typical Value |
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999[3] |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL[2] |
| Accuracy (% Recovery) | 90 - 110%[4] |
| Precision (% RSD) | < 10%[4] |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol describes a method for the quantification of this compound using HPLC with UV detection, including a pre-column derivatization step to enhance sensitivity.
1. Materials and Reagents
-
This compound standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
o-Phthalaldehyde (OPA) derivatizing reagent
-
Boric acid buffer (0.4 M, pH 10.2)
-
Sample matrix (e.g., plasma, food extract)
2. Sample Preparation
-
Protein Precipitation (for biological samples): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Derivatization:
-
To 50 µL of the supernatant or standard solution, add 50 µL of boric acid buffer.
-
Add 10 µL of OPA reagent.
-
Mix and let the reaction proceed for 2 minutes at room temperature.
-
Add 400 µL of the initial mobile phase to stop the reaction and dilute the sample.
-
-
Filtration: Filter the derivatized sample through a 0.22 µm syringe filter before injection.
3. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B
-
20-22 min: 40% to 95% B
-
22-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection: 338 nm
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound derivative against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of this compound using a triple quadrupole mass spectrometer.
1. Materials and Reagents
-
This compound standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA)
-
Sample matrix (e.g., plasma, food extract)
2. Sample Preparation
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of sample, add 10 µL of IS solution and 200 µL of 4% phosphoric acid.
-
Load the mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
3. LC-MS/MS Conditions
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2% to 50% B
-
5-5.5 min: 50% to 98% B
-
5.5-6.5 min: 98% B
-
6.5-7 min: 98% to 2% B
-
7-8 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) -> Product ion (Q3)
-
Internal Standard: Precursor ion (Q1) -> Product ion (Q3)
-
(Note: Specific MRM transitions need to be optimized by infusing the analyte and IS into the mass spectrometer.)
-
4. Data Analysis
-
Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the standards.
-
Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
Signaling Pathways and Experimental Workflows
Caption: Workflow for HPLC-UV quantification of this compound.
Caption: Workflow for LC-MS/MS quantification of this compound.
References
Application Note: Quantitative Analysis of L-beta-aspartyl-L-leucine in Biological Matrices using HPLC-MS/MS
Introduction
L-beta-aspartyl-L-leucine is a dipeptide of interest in various fields of biochemical and pharmaceutical research. Accurate and sensitive quantification of this analyte in complex biological matrices is crucial for understanding its physiological roles and potential as a biomarker. This application note describes a robust and sensitive method for the analysis of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is suitable for researchers, scientists, and drug development professionals requiring precise and reliable quantification of this dipeptide.
Experimental Workflow
A generalized workflow for the HPLC-MS/MS analysis of this compound from biological samples is presented below. The process involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Protocols
1. Sample Preparation
Proper sample preparation is critical for accurate and reproducible results in HPLC-MS/MS analysis.[1][2] The following protocol is a general guideline for the extraction of this compound from plasma.
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) - Optional Cleanup: For cleaner samples and to minimize matrix effects, an optional SPE cleanup can be performed.[2]
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry the eluate under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for injection.
-
2. HPLC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection parameters should be optimized for the specific instrumentation used. The following are suggested starting conditions.
HPLC Parameters:
| Parameter | Value |
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 2% B for 1 min, 2-95% B in 8 min, hold at 95% B for 2 min, return to 2% B in 0.1 min, and re-equilibrate for 2.9 min. |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
The MRM transitions must be optimized by infusing a standard solution of this compound. Based on the molecular weight of this compound (246.26 g/mol )[3] and common fragmentation patterns of peptides[4][5][6], plausible precursor and product ions are suggested below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 247.1 | 132.1 (Leucine immonium ion) | 20 | 15 |
| This compound | 247.1 | 86.1 (Leucine fragment) | 20 | 25 |
| Internal Standard (hypothetical) | 252.1 | 137.1 | 20 | 15 |
Quantitative Data Summary
The following table presents hypothetical quantitative data for the analysis of this compound in spiked plasma samples to demonstrate the method's performance.
| Sample ID | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) | CV (%) |
| QC Low | 10 | 9.8 | 98.0 | 4.5 |
| QC Mid | 100 | 102.1 | 102.1 | 3.2 |
| QC High | 1000 | 995.4 | 99.5 | 2.8 |
| Blank | 0 | Not Detected | - | - |
Logical Relationship of Analytical Steps
The following diagram illustrates the logical progression and key considerations at each stage of the analytical method.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ucd.ie [ucd.ie]
- 3. This compound | C10H18N2O5 | CID 3549397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mascot help: Peptide fragmentation [matrixscience.com]
- 6. A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of L-beta-aspartyl-L-leucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research and development, enabling the efficient construction of peptide chains. This application note provides a detailed protocol for the synthesis of the dipeptide L-beta-aspartyl-L-leucine using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The incorporation of a β-amino acid, such as L-beta-aspartic acid, presents unique challenges compared to standard α-amino acid peptide synthesis, primarily concerning coupling efficiency and potential side reactions. This protocol outlines the necessary steps, from resin preparation to final cleavage and purification, to successfully synthesize this dipeptide.
Core Principles
The synthesis is performed on a solid support resin, typically a Wang resin for the production of a C-terminal carboxylic acid. The synthesis proceeds from the C-terminus to the N-terminus. The L-leucine residue is first attached to the resin. Subsequently, the Fmoc protecting group on the N-terminus of leucine is removed, and the protected L-beta-aspartic acid is coupled to the free amine. Finally, the dipeptide is cleaved from the resin, and all protecting groups are removed.
A critical aspect of synthesizing peptides containing aspartic acid is the potential for aspartimide formation, a side reaction that can lead to a mixture of α- and β-aspartyl peptides and racemization.[1][2] Careful selection of protecting groups and coupling conditions is essential to minimize this side reaction. For the purpose of this protocol, we will utilize a side-chain protected Fmoc-L-beta-aspartic acid derivative, such as Fmoc-L-beta-Asp(OtBu)-OH, to prevent side-chain related issues during coupling.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Fmoc-L-Leu-Wang Resin | 100-200 mesh, 0.5-0.8 mmol/g | Standard Supplier |
| Fmoc-L-beta-Asp(OtBu)-OH | Synthesis Grade | Specialized Supplier |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Standard Supplier |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Standard Supplier |
| Piperidine | Anhydrous | Standard Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade | Standard Supplier |
| Dichloromethane (DCM) | Anhydrous, Peptide Synthesis Grade | Standard Supplier |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier |
| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier |
| Diethyl ether | Anhydrous | Standard Supplier |
Resin Preparation and Swelling
-
Place 100 mg of Fmoc-L-Leu-Wang resin (assuming a loading of 0.6 mmol/g, which corresponds to 0.06 mmol) in a fritted syringe reaction vessel.
-
Add 2 mL of DMF to the resin and allow it to swell for 30 minutes at room temperature with occasional agitation.
-
After swelling, drain the DMF from the reaction vessel.
Fmoc Deprotection of Leucine
-
Add 2 mL of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 20 minutes at room temperature to ensure complete removal of the Fmoc group.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5 x 2 mL) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Perform a Kaiser test to confirm the presence of a free primary amine. A positive test will result in a deep blue color.
Coupling of Fmoc-L-beta-Asp(OtBu)-OH
Due to the potentially lower reactivity of β-amino acids, a slightly longer coupling time or a double coupling strategy may be employed to ensure high coupling efficiency.
-
In a separate vial, dissolve Fmoc-L-beta-Asp(OtBu)-OH (3 equivalents, 0.18 mmol, 74 mg), HOBt (3 equivalents, 0.18 mmol, 27 mg) in 1 mL of DMF.
-
Add DIC (3 equivalents, 0.18 mmol, 28 µL) to the solution and pre-activate for 15-20 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For β-amino acids, a longer coupling time is often beneficial.
-
After the coupling, drain the reaction solution.
-
Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow/colorless beads) indicates a successful coupling. If the test is positive, a second coupling step is recommended.
Final Fmoc Deprotection
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 20 minutes at room temperature.
-
Drain the piperidine solution.
-
Wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
Cleavage and Deprotection
Caution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. For 100 mg of resin, approximately 2 mL of the cocktail is sufficient.
-
Add the cleavage cocktail to the dried resin in the reaction vessel.
-
Agitate the mixture for 2-3 hours at room temperature. TIS acts as a scavenger to trap the reactive tert-butyl cations generated during the deprotection of the side chain.
-
After the cleavage is complete, filter the solution from the resin beads into a clean collection tube.
-
Wash the resin beads with a small amount of fresh TFA (0.5 mL) and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
A white precipitate of the dipeptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
Purification and Characterization
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS).
Data Presentation
The following tables summarize the expected quantitative data for the solid-phase synthesis of this compound. These are typical values and may vary depending on the specific reagents and conditions used.
Table 1: Reagent Quantities for a 0.06 mmol Synthesis Scale
| Reagent | Equivalents | Molar Amount (mmol) | Mass/Volume |
| Fmoc-L-Leu-Wang Resin | 1 | 0.06 | 100 mg (at 0.6 mmol/g) |
| Fmoc-L-beta-Asp(OtBu)-OH | 3 | 0.18 | 74 mg |
| DIC | 3 | 0.18 | 28 µL |
| HOBt | 3 | 0.18 | 27 mg |
| Piperidine (in DMF) | - | - | 2 mL of 20% solution |
| Cleavage Cocktail | - | - | 2 mL |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value | Notes |
| Resin Swelling Time | 30 minutes | In DMF |
| Fmoc Deprotection Time | 20 minutes | 20% Piperidine in DMF |
| Coupling Time | 2-4 hours | Longer time for β-amino acid |
| Cleavage Time | 2-3 hours | 95% TFA with scavengers |
| Expected Crude Yield | 70-90% | Based on initial resin loading |
| Expected Purity (Crude) | 60-80% | Determined by RP-HPLC |
| Expected Purity (Post-HPLC) | >95% | Determined by RP-HPLC |
Mandatory Visualization
References
Application Notes and Protocols: L-beta-aspartyl-L-leucine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Note on Current Research: As of the latest literature review, specific applications and detailed experimental data for the dipeptide L-beta-aspartyl-L-leucine in cell culture are not extensively documented. The following application notes and protocols are based on the established roles of its constituent amino acids, L-aspartate and L-leucine, and the general principles of dipeptide utilization in cell culture. These guidelines provide a framework for researchers to explore the potential of this compound as a novel cell culture supplement.
I. Application Notes
Introduction to Dipeptides in Cell Culture
Dipeptides are increasingly utilized in modern cell culture media, particularly in biopharmaceutical production using cell lines like Chinese Hamster Ovary (CHO) cells.[1][2][3][4] They offer several advantages over free amino acids, including:
-
Enhanced Stability: Certain amino acids, such as L-glutamine, are unstable in liquid media, degrading into byproducts like ammonia that can be toxic to cells.[1][5] Dipeptides containing these amino acids, for instance, L-alanyl-L-glutamine, exhibit greater stability, ensuring a consistent supply of the required nutrient without the accumulation of harmful substances.[2][4]
-
Improved Solubility: Some amino acids, like L-tyrosine, have poor solubility at neutral pH, limiting their concentration in feeds and media.[2][5] Incorporating them into dipeptides can significantly enhance their solubility.[2]
-
Efficient Uptake and Metabolism: Cells can efficiently import dipeptides, which are then hydrolyzed into their constituent amino acids for use in various metabolic pathways.[1]
Potential Applications of this compound
Based on the known functions of L-aspartate and L-leucine, the dipeptide this compound could be investigated for the following applications:
-
Stimulation of Protein Synthesis and Cell Growth: L-leucine is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of protein synthesis, cell growth, and proliferation.[6][7][8][9] By providing a source of L-leucine, this dipeptide could potentially enhance recombinant protein production and overall cell mass.
-
Enhancing Cellular Metabolism and Energy Production: L-aspartate is a key metabolite that participates in the citric acid (TCA) cycle and gluconeogenesis.[10][11] Supplementation with an L-aspartate source may support robust cellular energy metabolism, which is crucial for high-density cell cultures.
-
Supporting Cell Proliferation in Demanding Conditions: Aspartate can be a limiting metabolite for cancer cell proliferation, especially under hypoxic conditions.[12] Therefore, this compound could be beneficial in supporting the growth of rapidly dividing cells or cells under metabolic stress.
-
Precursor for Biomolecule Synthesis: L-aspartate serves as a precursor for the synthesis of other amino acids and purine bases.[11] This makes it a valuable building block for cellular proliferation.
Signaling Pathway: L-leucine and mTOR Activation
The L-leucine component of the dipeptide is expected to activate the mTOR signaling pathway, a critical cascade for anabolic processes in the cell. Upon cellular uptake and hydrolysis of the dipeptide, the released L-leucine can trigger this pathway.
II. Experimental Protocols
The following is a general protocol for evaluating the effect of this compound on a suspension cell line, such as CHO cells.
Objective
To determine the optimal concentration of this compound for enhancing cell growth, viability, and recombinant protein production in a batch or fed-batch culture.
Materials
-
Suspension CHO cell line expressing a recombinant protein (e.g., a monoclonal antibody).
-
Chemically defined, serum-free CHO cell culture medium.
-
This compound (sterile, cell culture grade).
-
Shake flasks or bioreactors.
-
Cell counter (e.g., trypan blue exclusion assay).
-
Metabolite analyzer (for glucose, lactate, ammonia).
-
Assay for quantifying the recombinant protein (e.g., ELISA, HPLC).
Experimental Workflow
Detailed Methodology
-
Cell Culture Preparation:
-
Thaw and expand the CHO cell line in the basal medium to obtain a sufficient number of cells for the experiment.
-
Ensure cells are in the exponential growth phase with high viability (>95%) before seeding.
-
-
Dipeptide Stock Preparation:
-
Prepare a sterile stock solution of this compound in the basal medium or a compatible buffer at a high concentration (e.g., 100 mM).
-
Filter-sterilize the stock solution using a 0.22 µm filter.
-
-
Experimental Setup:
-
Set up shake flasks (or bioreactors) with the desired working volume of basal medium.
-
Spike the medium with the this compound stock solution to achieve a range of final concentrations (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM). Include a control group with no dipeptide supplementation.
-
Seed the flasks with the CHO cells at a consistent starting density (e.g., 0.3 x 10^6 cells/mL).
-
-
Incubation and Sampling:
-
Incubate the cultures under standard conditions (e.g., 37°C, 8% CO2, shaking at 120 rpm).
-
Take daily samples aseptically for analysis.
-
-
Data Collection and Analysis:
-
Viable Cell Density (VCD) and Viability: Use a cell counter to determine the number of viable cells and the percentage of viable cells.
-
Metabolite Analysis: Measure the concentrations of key metabolites such as glucose, lactate, and ammonia in the culture supernatant.
-
Protein Titer: Quantify the concentration of the recombinant protein in the supernatant.
-
Data Interpretation: Plot the VCD, viability, and protein titer over time for each condition. Calculate the specific growth rate and specific productivity.
-
III. Data Presentation
The following table presents a hypothetical summary of results that could be obtained from the described experiment. This is for illustrative purposes only.
| Concentration of this compound (mM) | Peak Viable Cell Density (x 10^6 cells/mL) | Culture Duration (days) | Final Protein Titer (mg/L) | Specific Productivity (pg/cell/day) |
| 0 (Control) | 8.2 ± 0.4 | 12 | 450 ± 25 | 20.1 ± 1.5 |
| 1.0 | 9.1 ± 0.5 | 12 | 510 ± 30 | 21.5 ± 1.8 |
| 2.5 | 10.5 ± 0.6 | 14 | 620 ± 40 | 23.8 ± 2.0 |
| 5.0 | 11.8 ± 0.7 | 14 | 750 ± 50 | 25.5 ± 2.2 |
| 10.0 | 10.9 ± 0.8 | 14 | 710 ± 45 | 24.9 ± 2.1 |
Disclaimer: The information provided is for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should perform their own optimization studies for their specific cell lines and processes.
References
- 1. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 2. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]
- 3. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance Quality And Processing Needs Of Biopharma [bioprocessonline.com]
- 4. bachem.com [bachem.com]
- 5. US20110262965A1 - Cell culture medium comprising small peptides - Google Patents [patents.google.com]
- 6. How the amino acid leucine activates the key cell-growth regulator mTOR: Weight Loss and Vitality: Medical Weight Loss [weightlossandvitality.com]
- 7. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Aspartic acid - Wikipedia [en.wikipedia.org]
- 12. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-beta-aspartyl-L-leucine in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-beta-aspartyl-L-leucine as a substrate in enzymatic assays. This dipeptide is particularly relevant for the study of specific peptidases, such as isoaspartyl aminopeptidases and certain L-asparaginases with dual activity, which play roles in protein repair and metabolism.
Introduction
This compound is a dipeptide composed of a beta-amino acid, L-beta-aspartate, linked to L-leucine. The presence of the beta-aspartyl residue makes it a specific substrate for enzymes capable of recognizing and cleaving isopeptide bonds. The formation of such bonds in proteins, resulting from the deamidation of asparagine or isomerization of aspartic acid, can alter protein structure and function. Enzymes that hydrolyze these bonds are crucial for cellular protein quality control and repair mechanisms, particularly in thermophilic organisms where the rate of isoaspartate formation is accelerated at higher temperatures.
The primary enzymes known to act on β-aspartyl dipeptides are isoaspartyl aminopeptidases (also known as β-aspartyl peptidases) and plant-type L-asparaginases, which can exhibit dual substrate specificity. These enzymes catalyze the hydrolysis of the β-aspartyl bond, releasing L-aspartate and L-leucine.
Relevant Enzymes and Characteristics
While specific kinetic data for this compound is not extensively published, data from related enzymes acting on β-aspartyl peptides provide valuable insights. Plant-type L-asparaginases, for instance, are known to have a lower affinity (millimolar KM) for their substrates compared to other classes of asparaginases.
| Enzyme Class | EC Number | Typical Substrates | General Characteristics |
| Isoaspartyl Aminopeptidase | 3.4.19.5 | β-aspartyl dipeptides | Involved in protein repair by cleaving isoaspartyl linkages. Can be crucial for cell survival under stress conditions like high temperatures. |
| Plant-type L-Asparaginase | 3.5.1.1 | L-asparagine, β-aspartyl peptides | Exhibits dual activity as both an L-asparaginase and an isoaspartyl aminopeptidase. Belongs to the N-terminal nucleophile (Ntn) hydrolase superfamily. |
| Aspartic Peptidases | 3.4.23.- | Broad, with preference for hydrophobic residues | A large family of proteolytic enzymes. While they prefer hydrophobic residues like leucine at the cleavage site, their activity on β-aspartyl linkages is not well-characterized. |
Experimental Protocols
Below are detailed protocols for a generic enzymatic assay to measure the hydrolysis of this compound. The choice of detection method will depend on available laboratory equipment.
Protocol 1: Ninhydrin-Based Assay for Primary Amine Detection
This method quantifies the release of L-leucine, which contains a primary amine, upon hydrolysis of the dipeptide.
Materials:
-
This compound substrate solution (e.g., 10 mM in assay buffer)
-
Enzyme preparation (e.g., purified isoaspartyl aminopeptidase or plant-type L-asparaginase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Ninhydrin Reagent
-
Reaction Stop Solution (e.g., 1 M Acetic Acid)
-
L-leucine standard solutions (for calibration curve)
-
Microplate reader or spectrophotometer
Procedure:
-
Enzyme Reaction Setup:
-
Pipette 50 µL of Assay Buffer into microplate wells.
-
Add 25 µL of the this compound substrate solution to each well.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
To initiate the reaction, add 25 µL of the enzyme preparation to each well. Mix gently.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme.
-
-
Reaction Termination:
-
Stop the reaction by adding 25 µL of the Reaction Stop Solution.
-
-
Ninhydrin Detection:
-
Add 100 µL of Ninhydrin Reagent to each well.
-
Heat the plate at 95-100°C for 10-15 minutes to allow for color development.
-
Cool the plate to room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Prepare a standard curve using the L-leucine standard solutions.
-
Determine the concentration of L-leucine released in the enzymatic reaction by interpolating the absorbance values from the standard curve.
-
Calculate the enzyme activity (e.g., in µmol of product formed per minute per mg of enzyme).
-
Protocol 2: Fluorescent-Based Assay using OPA
This is a more sensitive method that detects the primary amine of the released L-leucine using o-phthaldialdehyde (OPA).
Materials:
-
This compound substrate solution
-
Enzyme preparation
-
Assay Buffer
-
OPA Reagent (o-phthaldialdehyde and a thiol, such as 2-mercaptoethanol, in a borate buffer)
-
L-leucine standard solutions
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~455 nm)
Procedure:
-
Enzyme Reaction Setup:
-
Follow the same setup as in Protocol 1 (steps 1a to 1e).
-
-
Reaction Termination and Detection:
-
Add 100 µL of OPA Reagent to each well. The OPA reagent will stop the reaction and initiate the fluorescent derivatization.
-
Incubate at room temperature for 5-10 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 340 nm and emission at approximately 455 nm.
-
-
Data Analysis:
-
Generate a standard curve with L-leucine standards.
-
Quantify the amount of L-leucine produced and calculate the enzyme activity.
-
Visual Representations
Enzymatic Hydrolysis of this compound
Caption: Enzymatic cleavage of this compound.
General Workflow for Enzymatic Assay
Caption: A typical workflow for an in vitro enzymatic assay.
Application Notes and Protocols for L-beta-aspartyl-L-leucine in Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of the dipeptide L-beta-aspartyl-L-leucine in the field of drug delivery. While direct research on this specific dipeptide is emerging, its constituent amino acids, L-aspartic acid and L-leucine, have well-documented roles in the formulation of various drug delivery systems. This document extrapolates from existing research on similar dipeptides and amino acid-based carriers to propose potential applications, detailed experimental protocols, and relevant characterization techniques for this compound.
Introduction to Dipeptides in Drug Delivery
Dipeptides, composed of two amino acids linked by a peptide bond, are gaining significant attention in drug delivery due to their inherent biocompatibility, biodegradability, and structural simplicity.[1] They can self-assemble into various nanostructures, such as nanotubes and hydrogels, making them versatile building blocks for advanced drug delivery systems.[1][2][3] The chemical properties of the constituent amino acids dictate the overall characteristics of the dipeptide, influencing its solubility, charge, and ability to interact with therapeutic agents and biological tissues.
This compound is a dipeptide comprised of a beta-amino acid (β-aspartic acid) and an alpha-amino acid (L-leucine). This unique combination of a hydrophilic, negatively charged amino acid (aspartic acid) and a hydrophobic amino acid (leucine) suggests its potential for creating amphiphilic structures suitable for encapsulating a wide range of drug molecules.
Potential Applications of this compound
Based on the properties of its constituent amino acids, this compound could be explored for the following applications in drug delivery:
-
Self-Assembling Hydrogels for Sustained Release: The amphiphilic nature of this compound may enable it to form hydrogels through self-assembly.[1][2][3] These hydrogels can encapsulate hydrophilic drugs within their aqueous core and potentially hydrophobic drugs within hydrophobic microdomains, offering a platform for the sustained release of therapeutics. The biodegradability of the dipeptide would ensure that the hydrogel matrix degrades into non-toxic amino acids.
-
Nanoparticle Formulation for Targeted Delivery: this compound could be used as a component in the formulation of nanoparticles.[4][5] The leucine component can contribute to the stability and dispersibility of nanoparticles, particularly for pulmonary delivery.[5] The aspartic acid residue, with its carboxyl group, offers a site for conjugation to targeting ligands, enabling the development of targeted drug delivery systems. For instance, peptides containing aspartic acid, such as the RGD (Arginine-Glycine-Aspartic acid) motif, are known to target integrin receptors overexpressed on cancer cells.[6][7]
-
pH-Responsive Drug Delivery Systems: The carboxylic acid group of the aspartic acid residue can impart pH-sensitivity to drug delivery systems.[8][9] In acidic environments, such as the tumor microenvironment or intracellular endosomes, the protonation state of the carboxyl group changes, which could trigger the disassembly of a nanocarrier and the release of its payload.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and characterization of this compound-based drug delivery systems. These protocols are based on established methodologies for similar dipeptide and amino acid-based systems.
The synthesis of β-aspartyl peptides can be challenging due to the potential for aspartimide formation.[10][11][12] Glycosylasparaginase has been shown to catalyze the synthesis of β-aspartyl peptides and could be a potential enzymatic route.[13] Chemical synthesis would typically involve solid-phase peptide synthesis (SPPS) with appropriate protecting groups to prevent side reactions.
Table 1: Reagents and Equipment for this compound Synthesis (SPPS)
| Reagent/Equipment | Purpose |
| Fmoc-L-Leu-Wang resin | Solid support and first amino acid |
| Fmoc-L-Asp(OtBu)-OH | Protected second amino acid |
| Dichloromethane (DCM) | Solvent for washing |
| N,N-Dimethylformamide (DMF) | Solvent for washing and coupling |
| Piperidine in DMF (20%) | Fmoc deprotection |
| HBTU/HOBt | Coupling reagents |
| N,N-Diisopropylethylamine (DIPEA) | Base for coupling reaction |
| Trifluoroacetic acid (TFA) | Cleavage from resin and side-chain deprotection |
| Diethyl ether | Precipitation of the peptide |
| High-Performance Liquid Chromatography (HPLC) | Purification |
| Mass Spectrometry (MS) | Characterization |
Protocol:
-
Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the leucine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Coupling of Aspartic Acid: Dissolve Fmoc-L-Asp(OtBu)-OH, HBTU, and HOBt in DMF. Add DIPEA and immediately add the solution to the resin. Agitate the mixture for 2 hours.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the aspartic acid residue.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/H2O/TIPS (95:2.5:2.5) for 2-3 hours to cleave the dipeptide from the resin and remove the OtBu protecting group.
-
Precipitation and Purification: Precipitate the dipeptide in cold diethyl ether. Purify the crude product using preparative HPLC.
-
Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.
This protocol describes the formation of a hydrogel from the synthesized dipeptide for drug encapsulation.
Table 2: Materials and Parameters for Hydrogel Formation
| Parameter | Value/Material |
| Dipeptide Concentration | 1-10 mg/mL |
| Solvent | Phosphate-buffered saline (PBS), pH 7.4 |
| Drug Model (hydrophilic) | Doxorubicin hydrochloride |
| Drug Model (hydrophobic) | Curcumin |
| Gelation Trigger | pH adjustment or temperature change |
| Incubation Time | 24 hours |
| Incubation Temperature | 37°C |
Protocol:
-
Dipeptide Solution Preparation: Dissolve the purified this compound in PBS at the desired concentration.
-
Drug Loading (Hydrophilic): For hydrophilic drugs like doxorubicin, dissolve the drug directly in the dipeptide solution.
-
Drug Loading (Hydrophobic): For hydrophobic drugs like curcumin, first dissolve the drug in a minimal amount of a biocompatible organic solvent (e.g., DMSO) and then add it to the dipeptide solution with gentle vortexing.
-
Gelation Induction: Adjust the pH of the solution or alter the temperature to induce self-assembly and hydrogel formation. The optimal conditions will need to be determined empirically.
-
Incubation: Incubate the solution at 37°C for 24 hours to allow for complete gelation.
-
Characterization: Characterize the hydrogel's morphology using Scanning Electron Microscopy (SEM), its mechanical properties using rheometry, and the drug release profile using a suitable in vitro release assay.
This protocol outlines the preparation of nanoparticles incorporating the dipeptide for potential targeted drug delivery.
Table 3: Components and Conditions for Nanoparticle Formulation
| Component/Condition | Details |
| Polymer Matrix | PLGA (Poly(lactic-co-glycolic acid)) |
| Dipeptide | This compound |
| Drug | Paclitaxel |
| Solvent System | Dichloromethane (DCM) and Polyvinyl alcohol (PVA) solution |
| Method | Emulsion-solvent evaporation |
| Particle Size Analyzer | Dynamic Light Scattering (DLS) |
| Surface Morphology | Transmission Electron Microscopy (TEM) |
Protocol:
-
Organic Phase Preparation: Dissolve PLGA, this compound, and paclitaxel in DCM.
-
Aqueous Phase Preparation: Prepare a solution of PVA in water.
-
Emulsification: Add the organic phase to the aqueous phase and sonicate to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the nanoparticles with deionized water to remove excess PVA.
-
Lyophilization: Lyophilize the nanoparticles to obtain a dry powder.
-
Characterization: Determine the particle size and zeta potential using DLS.[14][15][16] Analyze the surface morphology using TEM.[14][15][16] Quantify the drug loading and encapsulation efficiency using HPLC.
Visualization of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the proposed experimental workflows and a potential signaling pathway for targeted drug delivery.
Caption: Experimental workflow for synthesis and formulation.
Caption: Targeted drug delivery signaling pathway.
Caption: Drug release mechanism from hydrogel.
Conclusion
While this compound is not yet a widely studied dipeptide in drug delivery, its constituent amino acids and the general properties of dipeptides suggest significant potential. The proposed applications and protocols in these notes provide a foundational framework for researchers to explore its utility in creating novel and effective drug delivery systems. Further investigation is warranted to fully elucidate the self-assembly properties, drug loading capacities, and in vivo performance of this compound-based carriers.
References
- 1. Frontiers | Self-Assembly Dipeptide Hydrogel: The Structures and Properties [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Self-Assembly Dipeptide Hydrogel: The Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Arginine-glycine-aspartic acid (RGD)-containing peptides inhibit the force production of mouse papillary muscle bundles via alpha 5 beta 1 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. media.iris-biotech.de [media.iris-biotech.de]
- 12. researchgate.net [researchgate.net]
- 13. Glycosylasparaginase-catalyzed synthesis and hydrolysis of beta-aspartyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmaceutical Formulation and Characterization of Dipeptide Nanotubes for Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.qub.ac.uk [pure.qub.ac.uk]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring L-beta-aspartyl-L-leucine Activity
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
L-beta-aspartyl-L-leucine is a dipeptide composed of a beta-amino acid, L-beta-aspartate, and a standard alpha-amino acid, L-leucine. While the biological roles of many alpha-dipeptides are well-understood, the specific functions of dipeptides containing beta-amino acids are an emerging area of research. These molecules may exhibit unique metabolic fates and signaling properties due to their resistance to degradation by conventional peptidases. The development of robust assays to measure the enzymatic hydrolysis of this compound is crucial for understanding its physiological relevance, identifying the enzymes responsible for its metabolism, and for the screening of potential therapeutic agents that may modulate its activity.
Principle of the Assay
The fundamental principle behind measuring this compound activity is the detection of its hydrolysis into its constituent amino acids: L-beta-aspartate and L-leucine. This is achieved by incubating the dipeptide with a biological sample or a purified enzyme and then quantifying the amount of product formed over time. The enzymatic activity can be determined by monitoring the rate of disappearance of the substrate or the rate of appearance of the products.
This document provides two detailed protocols for measuring the enzymatic activity that hydrolyzes this compound:
-
A Spectrophotometric Microplate Assay: A high-throughput method ideal for screening purposes, based on the colorimetric detection of the released primary amines of the product amino acids.
-
An HPLC-Based Assay: A highly specific and quantitative method for the simultaneous detection and quantification of the substrate and its hydrolysis products.
Potential Applications
-
Enzyme Discovery and Characterization: Identifying and characterizing novel peptidases, particularly beta-peptidases, that can cleave dipeptides containing beta-amino acids.
-
Drug Discovery: Screening for inhibitors or activators of enzymes that metabolize this compound.
-
Metabolic Studies: Investigating the metabolic pathways involving this compound in various biological systems.
-
Biomarker Research: Exploring the potential of this compound and its metabolizing enzymes as biomarkers for disease.
Experimental Protocols
Enzyme Selection and Preparation
The enzymatic hydrolysis of a dipeptide with an N-terminal beta-amino acid is likely catalyzed by a class of enzymes known as beta-aminopeptidases . Specific enzymes that have been shown to cleave N-terminal β-amino acids include BapA from Sphingosinicella xenopeptidilytica and DmpA from Ochrobactrum anthropi.[1][2][3][4][5][6][7][8][9] For initial assay development, a commercially available or recombinantly expressed beta-aminopeptidase should be used. It is recommended to perform a preliminary screen to confirm the activity of the chosen enzyme on this compound.
Enzyme Preparation:
-
Purified Enzyme: Reconstitute the lyophilized enzyme in the recommended buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a stock concentration of 1 mg/mL. Store aliquots at -80°C.
-
Biological Samples (e.g., cell lysates, tissue homogenates): Prepare the sample in a suitable lysis buffer containing protease inhibitors (excluding those that might inhibit the target peptidase). Centrifuge to remove cellular debris and collect the supernatant. Determine the total protein concentration using a standard method (e.g., Bradford assay).
Protocol 1: Spectrophotometric Microplate Assay (Ninhydrin-Based)
This protocol describes a colorimetric assay for the semi-quantitative measurement of this compound hydrolysis in a 96-well plate format. The assay is based on the reaction of ninhydrin with the primary amino groups of the released L-beta-aspartate and L-leucine, which produces a colored product that can be measured at 570 nm.[10][11][12][13][14]
Materials
-
This compound (substrate)
-
Beta-aminopeptidase or biological sample
-
Ninhydrin reagent
-
Ethylene glycol
-
Sodium acetate buffer (4 N, pH 5.5)
-
Stannous chloride (SnCl₂)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 570 nm
-
Water bath or incubator capable of maintaining 100°C
Reagent Preparation
-
Substrate Stock Solution (10 mM): Dissolve the appropriate amount of this compound in deionized water.
-
Assay Buffer (50 mM Tris-HCl, pH 8.0): Prepare and adjust the pH as required for optimal enzyme activity.
-
Ninhydrin Reagent: Dissolve 400 mg of ninhydrin in 15 mL of ethylene glycol. Add 5 mL of 4 N sodium acetate buffer (pH 5.5). Just before use, add 0.5 mL of a stannous chloride suspension (100 mg SnCl₂ in 1 mL ethylene glycol).[10]
-
Standard Amino Acid Solution (1 mM): Prepare a solution containing an equimolar mixture of L-beta-aspartate and L-leucine in deionized water.
Assay Procedure
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the standard amino acid solution in assay buffer to generate concentrations ranging from 0 to 1000 µM.
-
Add 50 µL of each standard dilution to separate wells of the 96-well plate in triplicate.
-
-
Enzymatic Reaction:
-
In separate wells, prepare the reaction mixtures as follows:
-
Test Sample: 50 µL of biological sample or purified enzyme dilution.
-
Substrate Control (No Enzyme): 50 µL of assay buffer.
-
Enzyme Control (No Substrate): 50 µL of biological sample or purified enzyme dilution.
-
-
To the "Test Sample" and "Substrate Control" wells, add 50 µL of the 10 mM this compound substrate stock solution.
-
To the "Enzyme Control" wells, add 50 µL of assay buffer.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30, 60, 90 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Color Development:
-
Stop the enzymatic reaction by adding 100 µL of the ninhydrin reagent to all wells (standards and reaction mixtures).
-
Seal the plate and incubate in a boiling water bath for 10 minutes.[10]
-
Cool the plate to room temperature.
-
-
Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance of the blank (0 µM standard) from all standard and sample readings.
-
Plot the corrected absorbance values for the standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of amino acids produced in the enzymatic reaction by interpolating the corrected absorbance values of the samples from the standard curve.
-
Calculate the specific activity of the enzyme in the sample, typically expressed as nmol of product formed per minute per mg of protein.
Specific Activity (nmol/min/mg) = (Concentration of amino acids (µM) * Reaction Volume (L)) / (Incubation Time (min) * Protein amount (mg))
Protocol 2: HPLC-Based Assay
This protocol provides a highly specific and quantitative method for measuring this compound hydrolysis by separating and quantifying the substrate and its products (L-beta-aspartate and L-leucine) using reverse-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization.
Materials
-
This compound (substrate)
-
L-beta-aspartate and L-leucine (standards)
-
Beta-aminopeptidase or biological sample
-
o-Phthalaldehyde (OPA)
-
9-fluorenylmethyl chloroformate (FMOC)
-
Boric acid buffer
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a fluorescence detector and a C18 column
Reagent Preparation
-
Substrate Stock Solution (10 mM): Dissolve this compound in deionized water.
-
Standard Stock Solutions (1 mM): Prepare individual stock solutions of L-beta-aspartate and L-leucine in deionized water.
-
Assay Buffer (50 mM Tris-HCl, pH 8.0): Prepare and filter through a 0.22 µm filter.
-
Derivatization Reagent (OPA/FMOC): Prepare according to the HPLC manufacturer's instructions or a standard protocol. Commercially available kits are recommended for consistency.
-
Mobile Phase A: 0.1% TFA in water (HPLC grade).
-
Mobile Phase B: 0.1% TFA in acetonitrile (HPLC grade).
Assay Procedure
-
Enzymatic Reaction:
-
Set up the reaction mixture in a microcentrifuge tube:
-
50 µL of biological sample or purified enzyme.
-
50 µL of 10 mM this compound.
-
-
Incubate at the optimal temperature for the desired time.
-
Stop the reaction by adding 100 µL of methanol or by heat inactivation.
-
Centrifuge the sample to pellet any precipitate.
-
-
Derivatization:
-
Take an aliquot of the supernatant from the reaction mixture.
-
Perform the pre-column derivatization with the OPA/FMOC reagent following the manufacturer's protocol. This typically involves mixing the sample with the derivatizing reagent and incubating for a short period.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Separate the components using a suitable gradient of Mobile Phase A and Mobile Phase B. An example gradient is:
-
0-5 min: 10% B
-
5-25 min: 10-50% B (linear gradient)
-
25-30 min: 50-90% B (linear gradient)
-
30-35 min: 90% B
-
35-40 min: 10% B (re-equilibration)
-
-
Detect the derivatized amino acids and the dipeptide using a fluorescence detector with appropriate excitation and emission wavelengths for OPA and FMOC derivatives.
-
-
Standard Curve:
-
Prepare a series of dilutions of the L-beta-aspartate and L-leucine standards.
-
Derivatize and inject each standard to generate a standard curve of peak area versus concentration for each amino acid.
-
Data Analysis
-
Identify the peaks for this compound, L-beta-aspartate, and L-leucine in the chromatograms based on the retention times of the standards.
-
Quantify the concentration of L-beta-aspartate and L-leucine in the sample using the standard curves.
-
Calculate the enzymatic activity as the rate of product formation.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Michaelis-Menten Kinetic Parameters
| Enzyme/Sample | Substrate | Km (mM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| Purified Enzyme X | This compound | ||||
| Cell Lysate Y | This compound |
Table 2: Quantification of this compound Hydrolysis in Different Samples
| Sample ID | Total Protein (mg/mL) | L-beta-aspartate (µM) | L-leucine (µM) | Specific Activity (nmol/min/mg) |
| Control | ||||
| Sample 1 | ||||
| Sample 2 | ||||
| Sample 3 |
Mandatory Visualization
Caption: Generalized metabolic pathway of this compound.
Caption: Experimental workflow for measuring this compound activity.
References
- 1. β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DmpA aminopeptidase from Ochrobactrum anthropi LMG7991 is the prototype of a new terminal nucleophile hydrolase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzyme-catalyzed formation of beta-peptides: beta-peptidyl aminopeptidases BapA and DmpA acting as beta-peptide-synthesizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-peptidyl aminopeptidase - Wikipedia [en.wikipedia.org]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. MEROPS - the Peptidase Database [ebi.ac.uk]
- 9. A Novel β-Peptidyl Aminopeptidase (BapA) from Strain 3-2W4 Cleaves Peptide Bonds of Synthetic β-Tri- and β-Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ninhydrin assay [bio-protocol.org]
- 11. static.igem.org [static.igem.org]
- 12. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 13. static.igem.wiki [static.igem.wiki]
- 14. microbenotes.com [microbenotes.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of L-beta-aspartyl-L-leucine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of L-beta-aspartyl-L-leucine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. The most common issues include incomplete coupling reactions, side reactions such as aspartimide formation, and suboptimal purification methods.
Troubleshooting Steps:
-
Optimize Coupling Conditions: Ensure that your coupling reagents are fresh and used in the appropriate molar excess. Common coupling reagents include HBTU, HATU, and DIC.[1] Experiment with different solvents and reaction times to find the optimal conditions for this specific dipeptide.
-
Minimize Aspartimide Formation: This is a major side reaction for aspartic acid-containing peptides.[2] Consider using a bulky protecting group for the β-carboxyl group of aspartic acid, such as tert-butyl (OtBu) or even larger groups like 2,4-dimethyl-3-pentyl ester, which have been shown to significantly reduce aspartimide formation.[3][4]
-
Backbone Protection: For sequences particularly prone to aspartimide formation, such as those with a following glycine or serine residue, protecting the amide nitrogen of the peptide bond with a group like 2,4-dimethoxybenzyl (Dmb) can be highly effective.[2]
-
Purification Strategy: Evaluate your purification method. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[5] Optimize the gradient and mobile phase to achieve good separation of your target peptide from impurities.
Q2: I am observing a significant amount of a side-product with the same mass as my desired this compound. What is this and how can I prevent it?
A2: The most likely culprit is the formation of L-alpha-aspartyl-L-leucine and other isomers resulting from an aspartimide intermediate.[6] This cyclic intermediate can be opened by nucleophiles at either the α- or β-carbonyl group, leading to a mixture of products that are often difficult to separate.[7]
Prevention Strategies:
-
Choice of Protecting Group: The use of sterically hindered protecting groups on the β-carboxyl group of aspartic acid is a primary strategy to prevent the initial formation of the aspartimide ring.[8]
-
Modified Deprotection Conditions: If using Fmoc-based solid-phase peptide synthesis (SPPS), the piperidine used for Fmoc removal can promote aspartimide formation.[2] Adding an acidic additive like formic acid to the piperidine solution can help suppress this side reaction.[9][10] Alternatively, using a weaker base like morpholine for deprotection can also reduce aspartimide formation, although this may require longer reaction times for complete Fmoc removal.[9]
-
Cyanosulfurylides as Protecting Groups: A newer approach involves using cyanosulfurylides to mask the carboxylic acid with a stable C-C bond, which has been shown to completely suppress aspartimide formation. Deprotection is achieved under specific aqueous conditions.
Q3: What are the recommended protecting group strategies for the synthesis of this compound?
A3: A successful synthesis relies on an orthogonal protecting group strategy, where one protecting group can be removed without affecting others.[11]
-
N-terminal Protection: The most common protecting group for the α-amino group of L-aspartic acid is the Fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile.[1]
-
Side-Chain Protection (Aspartic Acid): The β-carboxyl group of aspartic acid must be protected to prevent side reactions. The tert-butyl (OtBu) group is widely used and is acid-labile.[12] To further minimize aspartimide formation, consider using bulkier ester protecting groups.[8]
-
C-terminal Protection (Leucine): If performing a solution-phase synthesis, the carboxyl group of L-leucine is typically protected as a methyl or ethyl ester. In solid-phase synthesis, the leucine residue is anchored to the resin.
Q4: Can you provide a general protocol for the purification of this compound?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying dipeptides like this compound.[5]
General RP-HPLC Protocol:
-
Column: A C18 column is commonly used for peptide purification.[13]
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).[3]
-
-
Gradient: A linear gradient from a low percentage of Solvent B to a higher percentage is typically used to elute the peptide. An initial gradient of 5-95% Solvent B over 30-60 minutes is a good starting point. This can be optimized based on the retention time of your peptide.
-
Detection: Monitor the elution at 210-220 nm.[5]
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis: Analyze the collected fractions for purity using analytical HPLC and confirm the identity by mass spectrometry.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a powder.[3]
Data Presentation
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in Mitigating Aspartimide Formation
| Protecting Group | Relative Steric Hindrance | Effectiveness in Preventing Aspartimide Formation | Cleavage Condition | Reference |
| Benzyl (Bzl) | Low | Low | Hydrogenolysis | [4] |
| tert-Butyl (OtBu) | Medium | Moderate | Acid (e.g., TFA) | [4] |
| Cyclohexyl (cHx) | High | High | Strong Acid (e.g., HF) | [4] |
| 2,4-dimethyl-3-pentyl | Very High | Very High | Strong Acid (e.g., HF) | [3] |
Table 2: Effect of Deprotection Conditions on Aspartimide Formation in Fmoc-SPPS
| Deprotection Reagent | Additive | Relative Aspartimide Formation | Notes | Reference |
| 20% Piperidine in DMF | None | High | Standard condition, prone to side reaction. | [2] |
| 20% Piperidine in DMF | 0.1 M Formic Acid | Reduced | Acid additive suppresses the side reaction. | [9] |
| 50% Morpholine in DMF | None | Low | Weaker base, may require longer deprotection times. | [9] |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of this compound
This protocol provides a general framework. Researchers should optimize the specific conditions for their experimental setup.
Materials:
-
Fmoc-L-Asp(OtBu)-OH
-
L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Coupling:
-
Dissolve Fmoc-L-Asp(OtBu)-OH (1.0 eq), H-Leu-OMe·HCl (1.0 eq), and HOBt (1.1 eq) in DMF.
-
Add DIPEA (2.5 eq) to the mixture and stir until all solids dissolve.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add DIC (1.1 eq) dropwise and stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, filter the precipitated diisopropylurea.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the protected dipeptide.
-
-
Fmoc Deprotection:
-
Dissolve the protected dipeptide in a solution of 20% piperidine in DMF.
-
Stir at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure.
-
-
Final Deprotection (Cleavage of OtBu and OMe):
-
Dissolve the resulting dipeptide in a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Stir at room temperature for 2-3 hours.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
-
-
Purification:
-
Purify the crude peptide by RP-HPLC as described in the FAQ section.
-
Visualizations
Caption: Solution-phase synthesis workflow for this compound.
Caption: Aspartimide formation side reaction pathway.
References
- 1. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. peptide.com [peptide.com]
- 4. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bot Detection [iris-biotech.de]
- 9. Bot Detection [iris-biotech.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. diposit.ub.edu [diposit.ub.edu]
- 12. nbinno.com [nbinno.com]
- 13. hplc.eu [hplc.eu]
troubleshooting peptide aggregation in L-beta-aspartyl-L-leucine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues encountered during experiments with L-beta-aspartyl-L-leucine.
Troubleshooting Guide
Initial Observation: My this compound solution appears cloudy or contains visible precipitates.
1. Have you recently prepared the solution?
-
Answer: If the solution is freshly prepared, the peptide may not have fully dissolved. This compound, a dipeptide composed of a hydrophilic (aspartic acid) and a hydrophobic (leucine) amino acid, may require specific conditions for optimal solubility.[1]
-
Recommendation: Gently warm the solution to a temperature range of 30-40°C and continue to stir or vortex. Avoid excessive heat, as it can promote degradation. Sonication for short periods (1-2 minutes) can also aid dissolution.
-
2. What is the concentration of your peptide solution?
-
Answer: High peptide concentrations can exceed the solubility limit and lead to aggregation.[2]
-
Recommendation: Try preparing a more dilute solution. If a high concentration is necessary for your experiment, consider a stepwise dissolution approach, adding small aliquots of the peptide to the solvent and ensuring each aliquot dissolves completely before adding the next.
-
3. What solvent are you using?
-
Answer: While this compound is predicted to be water-soluble, the presence of the hydrophobic leucine residue may limit its solubility in purely aqueous solutions.
-
Recommendation: Consider using a co-solvent. Start with a small percentage (5-10%) of a water-miscible organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) and gradually increase the concentration if necessary. Always check for solvent compatibility with your downstream applications.
-
Advanced Troubleshooting: My this compound solution is clear, but I suspect aggregation is affecting my results.
1. How can I detect soluble aggregates?
-
Answer: Soluble aggregates are not visible to the naked eye but can significantly impact experimental outcomes.[3] Several techniques can be used to detect them:
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in the solution. The presence of larger species in addition to the monomeric peptide can indicate aggregation.
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size. The appearance of peaks eluting earlier than the monomer is indicative of aggregates.[4]
-
Fluorescence Spectroscopy: Using dyes like Thioflavin T (ThT) or ANS (8-Anilinonaphthalene-1-sulfonic acid) can be useful. These dyes exhibit increased fluorescence upon binding to the beta-sheet structures often present in peptide aggregates.[4]
-
2. Could the pH of my buffer be the issue?
-
Answer: Yes, pH plays a critical role in peptide solubility and aggregation. The net charge of this compound will change with pH due to its two carboxylic acid groups and one amino group. At its isoelectric point (pI), the peptide will have a net neutral charge, which often leads to minimal solubility and maximum aggregation.[2][5]
-
Recommendation: Adjust the pH of your buffer to be at least 1-2 units away from the predicted pI of the peptide. Since aspartic acid is acidic, the pI of the dipeptide is expected to be in the acidic range. Therefore, increasing the pH to a neutral or slightly basic range (e.g., pH 7.4) should increase the net negative charge and enhance solubility.
-
3. Is the ionic strength of my buffer appropriate?
-
Answer: The salt concentration in your buffer can influence aggregation. Ions in the solution can shield electrostatic charges, which can either stabilize or destabilize the peptide.[5][6]
-
Recommendation: Empirically test a range of salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl). The optimal ionic strength will depend on the specific interactions driving aggregation.
-
4. Could temperature be a factor during my experiment or storage?
-
Answer: Temperature can affect the stability of your peptide. While gentle heating can aid dissolution, prolonged exposure to elevated temperatures can promote aggregation and degradation. Conversely, freeze-thaw cycles can also induce aggregation.[2]
-
Recommendation: For short-term storage, keep the solution at 4°C. For long-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. When using the peptide in an experiment, try to maintain a consistent and controlled temperature.
-
5. Are there any additives that can help prevent aggregation?
-
Answer: Yes, various excipients can be used to stabilize peptide solutions.
-
Recommendation:
-
Sugars (e.g., sucrose, trehalose): These can act as cryoprotectants and stabilizers.
-
Amino Acids (e.g., arginine, glycine): Arginine, in particular, is known to suppress aggregation.[6]
-
Non-ionic surfactants (e.g., Polysorbate 20 or 80): Low concentrations can prevent surface-induced aggregation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the predicted water solubility of this compound?
A1: The predicted water solubility is 5.98 g/L. However, experimental conditions can significantly affect this value.
Q2: What are the pKa values for this compound?
A2: The strongest acidic pKa is predicted to be 2.09. The peptide has two other ionizable groups (the second carboxylic acid and the amino group) whose pKa values will also influence the overall charge at a given pH.
Q3: How does the structure of this compound contribute to its aggregation potential?
A3: this compound is an amphiphilic dipeptide. The L-aspartic acid residue is hydrophilic and negatively charged at physiological pH, while the L-leucine residue has a hydrophobic side chain. This combination can lead to intermolecular hydrophobic interactions, a common driver of peptide aggregation.
Q4: Can I use UV-Vis spectroscopy to monitor aggregation?
A4: Yes, an increase in light scattering due to the formation of large aggregates can be detected as an increase in absorbance at higher wavelengths (e.g., 340-600 nm). This can be a simple, initial method to assess aggregation.[7]
Data Presentation
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H18N2O5 | [8] |
| Molecular Weight | 246.26 g/mol | [8] |
| Predicted Water Solubility | 5.98 g/L | |
| Predicted LogP | -2.8 | |
| Strongest Acidic pKa | 2.09 |
Experimental Protocols
1. Dynamic Light Scattering (DLS)
-
Objective: To determine the size distribution of particles in the peptide solution.
-
Methodology:
-
Prepare the this compound solution in the desired buffer, ensuring it is filtered through a 0.22 µm filter to remove dust and other contaminants.
-
Transfer the solution to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle).
-
Allow the sample to equilibrate to the set temperature.
-
Acquire data for a sufficient duration to obtain a stable correlation function.
-
Analyze the data to obtain the size distribution and polydispersity index (PDI). The presence of multiple peaks or a high PDI can indicate aggregation.
-
2. Thioflavin T (ThT) Assay
-
Objective: To detect the presence of amyloid-like fibrillar aggregates.
-
Methodology:
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM in water).
-
In a 96-well black plate, add a small volume of the this compound sample.
-
Add ThT to a final concentration of 10-20 µM.
-
Incubate for 5-10 minutes at room temperature in the dark.
-
Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
An increase in fluorescence compared to a buffer-only control indicates the presence of beta-sheet rich aggregates.
-
3. Size Exclusion Chromatography (SEC)
-
Objective: To separate and quantify monomeric peptide from aggregated species.[4]
-
Methodology:
-
Equilibrate an appropriate SEC column with the mobile phase (the same buffer in which the peptide is dissolved).
-
Inject a known concentration of the this compound solution onto the column.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm or 280 nm if the peptide contained aromatic residues, which this one does not, so 214 nm is more appropriate).
-
The monomeric peptide will elute at a specific retention time. Peaks eluting earlier correspond to higher molecular weight species (aggregates).
-
The area under each peak can be used to quantify the relative amounts of monomer and aggregate.
-
Visualization
Caption: Troubleshooting workflow for this compound aggregation.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. utsouthwestern.edu [utsouthwestern.edu]
- 4. approcess.com [approcess.com]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C10H18N2O5 | CID 3549397 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of L-beta-aspartyl-L-leucine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the High-Performance Liquid Chromatography (HPLC) separation of the dipeptide L-beta-aspartyl-L-leucine.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for separating this compound?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for separating peptides like this compound.[1][2][3] This method separates molecules based on their hydrophobicity. Due to the polar nature of the free carboxyl and amino groups, ion-pairing agents are often added to the mobile phase to improve peak shape and retention.
Q2: What type of column is best suited for this separation?
A2: A C18 column is a good starting point for the separation of dipeptides.[4] These columns have a non-polar stationary phase that provides effective retention for moderately polar molecules. For peptides, wide-pore columns (e.g., 300 Å) are often recommended to allow for better interaction between the peptide and the stationary phase.[2]
Q3: Why is Trifluoroacetic Acid (TFA) commonly used in the mobile phase?
A3: Trifluoroacetic acid (TFA) is a common ion-pairing agent used in peptide separations. It serves two main purposes: it sharpens peaks by forming an ion pair with the positively charged amino groups of the peptide, and it acidifies the mobile phase (typically to a pH of around 2), which suppresses the ionization of the carboxyl groups, leading to more consistent retention.[2]
Q4: Can I use other ion-pairing agents?
A4: Yes, other ion-pairing agents like formic acid (FA) can be used. The choice of ion-pairing agent can affect the selectivity of the separation. Formic acid is often preferred when the downstream application is mass spectrometry (MS), as it is less ion-suppressive than TFA.
Q5: At what wavelength should I detect this compound?
A5: Peptides are typically detected at low UV wavelengths, such as 210-220 nm, due to the absorbance of the peptide bond. A wavelength of 220 nm is a common choice for detecting peptides.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the stationary phase. | Ensure the use of a high-purity silica column.[2] Optimize the concentration of the ion-pairing agent (e.g., 0.1% TFA). Consider using a different ion-pairing agent or adjusting the mobile phase pH. |
| Sample overload. | Reduce the injection volume or the concentration of the sample. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Use a gradient mixer for reproducible gradients. |
| Temperature variations. | Use a column oven to maintain a constant temperature.[6] | |
| Column degradation. | Flush the column regularly and consider using a guard column to protect the analytical column.[7] | |
| No Peak or Very Small Peak | Incorrect detection wavelength. | Ensure the detector is set to a low UV wavelength (e.g., 210-220 nm). |
| Sample degradation. | Prepare fresh samples and store them appropriately. | |
| Low sample concentration. | Increase the sample concentration or injection volume. | |
| Split Peaks | Issue with the injector or sample loop. | Check the injector for leaks or blockages. Ensure the sample loop is completely filled.[8] |
| Column void or channeling. | Replace the column if it is old or has been subjected to high pressure. | |
| High Backpressure | Blockage in the system. | Check for blockages in the tubing, frits, or guard column. Filter all samples and mobile phases before use.[7] |
| Column contamination. | Wash the column with a strong solvent to remove any strongly retained compounds. |
Experimental Protocol: RP-HPLC of this compound
This protocol provides a starting point for developing a robust separation method. Optimization will likely be required to achieve the desired resolution and peak shape for your specific application.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade
2. Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size)
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.
4. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm, 300 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Gradient Program | See table below |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 20.0 | 30 |
| 22.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
5. Sample Preparation:
-
Dissolve the this compound standard in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Expected Performance Parameters
| Parameter | Typical Value |
| Retention Time (tR) | 8 - 12 min |
| Tailing Factor (Tf) | 0.9 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 1.5 (from any impurities) |
Visualizations
References
- 1. polylc.com [polylc.com]
- 2. researchgate.net [researchgate.net]
- 3. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. Hydrophilic-interaction chromatography of peptides on hydrophilic and strong cation-exchange columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. helixchrom.com [helixchrom.com]
- 8. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
preventing degradation of L-beta-aspartyl-L-leucine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of L-beta-aspartyl-L-leucine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: this compound in solution is susceptible to two main chemical degradation pathways:
-
Hydrolysis of the peptide bond: This involves the cleavage of the amide bond between the beta-aspartyl and leucine residues, resulting in the formation of the individual amino acids. This reaction can be catalyzed by both acids and bases.[1][2][3]
-
Side-chain reactions of the aspartyl residue: The beta-aspartyl residue can undergo intramolecular cyclization to form a succinimide intermediate. This intermediate can then be hydrolyzed to form not only the original this compound but also L-isoaspartyl-L-leucine, an isomer that may have different biological activity. Racemization to D-aspartyl forms can also occur through this intermediate.[1][4][5][6]
Q2: How does pH affect the stability of my this compound solution?
A2: The pH of the solution is a critical factor in the stability of this compound.
-
Acidic conditions (pH < 4): Acid-catalyzed hydrolysis of the peptide bond is a significant degradation pathway.[1][2]
-
Neutral to slightly acidic conditions (pH 4-6): This is generally the most stable pH range for peptides containing aspartyl residues, as it minimizes both acid and base-catalyzed hydrolysis.[7]
-
Neutral to alkaline conditions (pH > 6): Base-catalyzed hydrolysis of the peptide bond can occur. More significantly, the formation of the succinimide intermediate from the aspartyl residue is accelerated at neutral to alkaline pH, leading to isomerization.[6]
Q3: What is the impact of temperature on the degradation of this compound?
A3: As with most chemical reactions, the rate of degradation of this compound increases with temperature. For optimal stability, it is recommended to prepare and store solutions at low temperatures (e.g., 2-8 °C for short-term storage). For long-term storage, freezing the solution in aliquots is advisable. However, it is crucial to avoid repeated freeze-thaw cycles, which can also promote degradation.
Q4: Which buffer should I use to prepare my this compound solution?
A4: The choice of buffer can influence the stability of the dipeptide. It is best to use a buffer that has a pKa close to the desired pH of your experiment and is known to have minimal catalytic effects. Acetate and citrate buffers are often good choices for the optimal pH range of 4-6. Phosphate buffers may catalyze hydrolysis in some peptides, so their use should be evaluated carefully.[2]
Q5: How should I store my this compound solutions for maximum stability?
A5: For maximum stability, follow these storage guidelines:
-
Short-term storage (days): Store at 2-8 °C in a tightly sealed container.
-
Long-term storage (weeks to months): Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20 °C or -80 °C.
-
Lyophilized powder: The lyophilized form of the dipeptide is the most stable and should be stored at -20 °C in a desiccator.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity of the dipeptide solution over time. | Degradation of this compound into its constituent amino acids or formation of inactive isomers. | 1. Verify the pH of your solution; adjust to the optimal range of 4-6 if your experimental conditions allow. 2. Prepare fresh solutions before use and store them at 2-8°C for short periods. For longer storage, freeze aliquots at -20°C or below. 3. Analyze the solution using HPLC to check for the presence of degradation products. |
| Appearance of unexpected peaks in my HPLC chromatogram. | Isomerization of the beta-aspartyl residue to iso-aspartyl, or racemization. | 1. Confirm the identity of the new peaks using mass spectrometry. 2. If isomerization is confirmed, consider lowering the pH of your solution to the 4-6 range to slow down the formation of the succinimide intermediate. |
| Precipitation or cloudiness in the solution upon storage. | Aggregation of the dipeptide or its degradation products. This is less common for small dipeptides but can occur at high concentrations or with changes in pH. | 1. Ensure the dipeptide is fully dissolved at the desired concentration. 2. Check the pH of the solution, as changes can affect solubility. 3. Consider filtering the solution through a 0.22 µm filter after preparation. |
Data Presentation
Table 1: Generalized Influence of pH and Temperature on the Degradation of Aspartyl-Containing Dipeptides in Solution
| Condition | Primary Degradation Pathway(s) | Relative Degradation Rate | Recommendations for this compound |
| Low pH (< 4) | Acid-catalyzed hydrolysis of the peptide bond. | Moderate to High | Avoid prolonged exposure to strongly acidic conditions. |
| Slightly Acidic pH (4-6) | Minimal hydrolysis and isomerization. | Low | Optimal pH range for stability. |
| Neutral to Alkaline pH (> 6) | Base-catalyzed hydrolysis and succinimide-mediated isomerization. | Moderate to High | Avoid prolonged exposure to neutral and alkaline conditions if isomerization is a concern. |
| Low Temperature (2-8 °C) | Slows down all degradation reactions. | Low | Recommended for short-term storage of solutions. |
| Room Temperature (~25 °C) | Increased rate of all degradation reactions. | Moderate | Minimize time at room temperature. |
| Elevated Temperature (> 37 °C) | Significantly accelerates all degradation reactions. | High | Avoid unless required for a specific experimental protocol. |
Disclaimer: The information in this table is based on general principles of peptide chemistry. Specific degradation rates for this compound may vary.
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the stability of this compound under different pH and temperature conditions.
1. Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Buffers of desired pH (e.g., 100 mM acetate for pH 4 and 5, 100 mM phosphate for pH 7)
-
HPLC system with a C18 column and UV detector
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in HPLC-grade water to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Incubation:
-
Dilute the stock solution with the different buffers to a final concentration (e.g., 0.1 mg/mL).
-
Divide each buffered solution into aliquots for analysis at different time points.
-
Incubate the aliquots at the desired temperatures (e.g., 4 °C, 25 °C, and 40 °C).
4. HPLC Analysis:
-
At each time point (e.g., 0, 24, 48, 72 hours), take an aliquot from each condition.
-
Inject the sample into the HPLC system.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A linear gradient appropriate for separating the dipeptide from its potential degradation products (e.g., 5% to 30% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Injection Volume: 20 µL
-
5. Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of the dipeptide remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining dipeptide versus time for each condition to determine the degradation rate.
Visualizations
References
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Spontaneous degradation of polypeptides at aspartyl and asparaginyl residues: effects of the solvent dielectric - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Succinimide-linked reactions that contribute to protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability studies of proteins and peptides. | PPTX [slideshare.net]
Technical Support Center: Purification of L-beta-aspartyl-L-leucine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of L-beta-aspartyl-L-leucine.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Poor solubility of the dipeptide: this compound contains both a polar (aspartic acid) and a hydrophobic (leucine) residue, which can lead to solubility challenges in certain solvents.[1] | - Optimize the dissolution solvent: Experiment with different solvent systems. For reversed-phase chromatography, dissolving the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF and then diluting with the aqueous mobile phase can be effective.[1] For highly hydrophobic peptides, the use of trifluoroethanol (TFE) in the mobile phase can improve solubility, but it may affect retention on the column.[2] - Dry loading: If solubility issues persist, consider dry loading the sample onto the column. This involves adsorbing the dissolved peptide onto a solid support (e.g., silica gel) and then loading the dried support onto the column.[1] |
| Breakthrough during chromatography: The dipeptide may not be retained effectively on the column, leading to its elution in the void volume.[1] This is more common with small, polar peptides.[1] | - Adjust the initial mobile phase composition: Start with a lower percentage of the organic solvent in the mobile phase to promote better binding to the stationary phase. - Select an appropriate stationary phase: A C18 column is commonly used for peptide purification, but for more polar peptides, a stationary phase with a different chemistry (e.g., C8 or a polar-embedded phase) might provide better retention.[3] - Check the injection solvent: Injecting the sample in a solvent stronger than the initial mobile phase can cause breakthrough.[4] Whenever possible, dissolve the sample in the initial mobile phase. | |
| Co-elution of Impurities | Similar hydrophobicity of impurities: Impurities with similar retention characteristics to this compound will be difficult to separate. Common impurities can include deletion sequences or incompletely deprotected peptides.[5] | - Optimize the gradient slope: A shallower gradient during HPLC can improve the resolution between the target peptide and closely eluting impurities.[6] - Change the mobile phase modifier: Switching the ion-pairing agent (e.g., from TFA to formic acid) can alter the selectivity of the separation. - Employ an alternative chromatography mode: If reversed-phase HPLC is insufficient, consider ion-exchange chromatography to separate based on charge differences.[5] |
| Poor Peak Shape | Sample overload: Injecting too much sample can lead to broad, asymmetric peaks. | - Reduce the sample load: Determine the optimal loading capacity of your column for this specific dipeptide. - Improve sample solubility: Poor solubility can also contribute to peak tailing. Refer to the solutions for low yield related to solubility. |
| Secondary interactions with the stationary phase: The free carboxylic acid and amine groups of the dipeptide can interact with residual silanols on silica-based columns. | - Use a suitable mobile phase additive: Trifluoroacetic acid (TFA) is commonly used to suppress silanol interactions and improve peak shape. - Consider a different column: End-capped columns or columns with a different base material (e.g., polymeric) can minimize secondary interactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect during the synthesis and purification of this compound?
A1: Common impurities in peptide synthesis include deletion sequences (peptides missing one of the amino acids), incompletely removed protecting groups from the synthesis, and byproducts from the cleavage process.[5] Given the structure of this compound, potential related impurities could also include the corresponding alpha-aspartyl isomer. Analytical methods such as HPLC coupled with mass spectrometry (LC-MS) are essential for identifying these impurities.[3]
Q2: How can I improve the solubility of my crude this compound before purification?
A2: Peptides can have limited solubility, especially in aqueous solutions.[1] To improve solubility, you can try dissolving the crude product in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting it with your initial mobile phase. For very hydrophobic peptides, using a solvent like trifluoroethanol (TFE) can be beneficial, but be mindful of its potential impact on chromatographic retention.[2]
Q3: What type of chromatography is best suited for purifying this compound?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides. A C18 stationary phase is a good starting point. However, due to the presence of the polar aspartic acid residue, you might need to adjust the mobile phase conditions (e.g., lower initial organic phase concentration) to ensure adequate retention.[1] If RP-HPLC does not provide sufficient purity, other techniques like ion-exchange chromatography, which separates molecules based on charge, can be a valuable secondary purification step.[5]
Q4: My dipeptide is not being retained on the C18 column. What should I do?
A4: Lack of retention, or "breakthrough," can occur with small, polar peptides.[1] To address this, ensure your sample is dissolved in a solvent that is weaker than your initial mobile phase.[4] You should also start your gradient with a very low concentration of the organic solvent (e.g., 0-5% acetonitrile). If the issue persists, consider using a less hydrophobic stationary phase, such as C8 or a polar-embedded column.
Q5: How can I confirm the purity and identity of my purified this compound?
A5: The purity of your final product should be assessed using analytical HPLC, typically with UV detection. The identity of the dipeptide should be confirmed by mass spectrometry (MS) to verify its molecular weight. For a comprehensive analysis, a combination of techniques such as liquid chromatography-mass spectrometry (LC-MS) is highly recommended.[3] To determine the amounts of non-volatile residues, water, and residual organic solvents, techniques like thermogravimetry, Karl Fischer coulometry, and gas chromatography-mass spectrometry (GC-MS) can be employed.[7]
Experimental Protocols
General Reversed-Phase HPLC Purification Protocol for this compound
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal volume of a suitable solvent (e.g., 1:1 acetonitrile:water with 0.1% TFA). If solubility is an issue, a small amount of DMSO or DMF can be used, followed by dilution with the aqueous mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Gradient: A shallow gradient is often effective for dipeptides. A starting point could be a linear gradient of 5% to 50% Mobile Phase B over 30 minutes. This can be optimized based on the initial analytical run.
-
Flow Rate: Dependent on the column dimensions. For a semi-preparative column (e.g., 10 mm ID), a flow rate of 2-5 mL/min is typical.
-
Detection: UV detection at 214 nm and 280 nm.
-
-
Purification and Fraction Collection:
-
Inject the prepared sample onto the equilibrated column.
-
Collect fractions corresponding to the main peak.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions using analytical HPLC to assess purity.
-
Pool the pure fractions.
-
Confirm the identity of the purified product by mass spectrometry.
-
Lyophilize the pooled fractions to obtain the final product as a powder.
-
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for low yield in dipeptide purification.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. quora.com [quora.com]
- 6. waters.com [waters.com]
- 7. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of L-beta-aspartyl-L-leucine for Experiments
Welcome to the technical support center for L-beta-aspartyl-L-leucine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this dipeptide for experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound revolve around two main areas: enzymatic degradation and chemical instability.
-
Enzymatic Degradation: While peptides composed of beta-amino acids, like this compound, generally exhibit high resistance to degradation by common proteases, some microbial enzymes may still possess the ability to cleave beta-amino acid-containing peptides.
-
Chemical Instability: The presence of an aspartic acid residue introduces a significant pathway for chemical degradation known as aspartimide formation . This intramolecular cyclization reaction can lead to the formation of succinimide-related impurities and subsequent hydrolysis into iso-aspartyl and aspartyl peptides, potentially altering the biological activity and introducing heterogeneity into your experiments.
Q2: How can I minimize aspartimide formation?
A2: Aspartimide formation is a common issue for peptides containing aspartic acid and is influenced by factors such as pH, temperature, and the specific amino acid sequence. To minimize this degradation pathway, consider the following strategies:
-
pH Control: Maintain the pH of your stock solutions and experimental buffers within a slightly acidic range (pH 5-6). Basic conditions (pH > 7) significantly accelerate the rate of aspartimide formation.
-
Temperature Management: Store stock solutions at -20°C or -80°C.[1][2][3][4][5] For working solutions, perform experiments at the lowest practical temperature. Avoid repeated freeze-thaw cycles.
-
Use of Additives: In some cases, the addition of certain organic acids to the solvent during peptide synthesis and purification has been shown to suppress aspartimide formation.[6]
Q3: What are the best practices for storing this compound?
A3: Proper storage is critical to maintaining the integrity of your dipeptide. Follow these guidelines for optimal stability:
-
Lyophilized Powder: For long-term storage, keep the peptide as a lyophilized powder at -20°C or -80°C in a desiccator to protect it from moisture.[1][2][3][4][5] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[1][5]
-
Stock Solutions: Prepare stock solutions in a sterile, slightly acidic buffer (pH 5-7).[1][4] Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[1] Store frozen at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions from your frozen stock for each experiment. Avoid storing diluted solutions for extended periods, even at 4°C.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of this compound leading to a heterogeneous sample.
Troubleshooting Steps:
-
Assess Purity: Analyze the purity of your peptide stock and working solutions using High-Performance Liquid Chromatography (HPLC). Look for the appearance of new peaks that may indicate degradation products like aspartimide-related impurities.
-
Optimize pH and Temperature: Ensure that your experimental buffers are within the optimal pH range of 5-6. If possible, conduct your experiments at a lower temperature to slow down potential degradation.
-
Fresh Preparations: Always use freshly prepared working solutions. Avoid using solutions that have been stored for an extended period, especially at room temperature or 4°C.
Issue 2: Peptide Aggregation or Precipitation
Possible Cause: The physicochemical properties of the dipeptide can lead to aggregation, especially at high concentrations or in certain buffer conditions.
Troubleshooting Steps:
-
Adjust pH: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can increase solubility and reduce aggregation.[7][8]
-
Modify Ionic Strength: Altering the salt concentration of your buffer can influence electrostatic interactions and potentially reduce aggregation.[8]
-
Use Solubilizing Agents: For peptides with hydrophobic character, the addition of a small amount of an organic co-solvent like DMSO or DMF prior to dilution in aqueous buffer can aid in solubilization.[1]
-
Lower Concentration: Work with the lowest effective concentration of the dipeptide to minimize the risk of aggregation.[7][8]
Quantitative Data on Peptide Stability
Due to the limited published research specifically on this compound, providing precise quantitative stability data (e.g., half-life) under various conditions is challenging. However, the following table provides a general guideline for the expected stability of dipeptides based on common experimental conditions.
| Storage Condition | Temperature | Expected Stability of a Typical Dipeptide Solution | Key Considerations |
| Long-term Storage | -80°C | Months to Years | Lyophilized powder is preferred for maximum stability.[2][3] Aliquoting stock solutions prevents freeze-thaw damage.[1] |
| Short-term Storage | -20°C | Weeks to Months | Suitable for stock solutions. Avoid repeated opening of the vial. |
| Refrigerator | 4°C | Days to a Week | Recommended for working solutions for immediate use. Risk of microbial growth increases. |
| Room Temperature | ~20-25°C | Hours to Days | Not recommended for storage. Significant degradation can occur. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using RP-HPLC
This protocol outlines a general method to assess the stability of your dipeptide under specific experimental conditions (e.g., in a particular buffer at a set temperature).
Materials:
-
This compound
-
Experimental buffer (e.g., PBS, pH 7.4, or a custom buffer)
-
Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) in water)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in your experimental buffer at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into multiple vials.
-
-
Incubation:
-
Incubate the vials at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take one vial from the incubator.
-
Immediately quench the reaction by adding an equal volume of the quenching solution. This stops further degradation.
-
-
HPLC Analysis:
-
Inject the quenched sample onto the RP-HPLC system.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (typically 214 nm for the peptide bond).
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of the remaining peptide at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Primary chemical degradation pathway for aspartic acid-containing peptides.
References
- 1. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 2. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 3. jpt.com [jpt.com]
- 4. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Overcoming Solubility Challenges with Hydrophobic Dipeptides
This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming solubility issues encountered with hydrophobic dipeptides.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrophobic dipeptide insoluble in aqueous solutions?
A1: The solubility of a dipeptide is primarily governed by its amino acid composition.[1] Hydrophobic dipeptides are rich in non-polar amino acids such as Leucine, Valine, and Phenylalanine.[2] These residues minimize their interaction with water, leading to poor solubility in aqueous solutions and a tendency to aggregate.[2][3] The overall charge of the peptide at a given pH also plays a critical role; solubility is often lowest at the isoelectric point (pI), where the net charge is zero.[2]
Q2: What is the first step I should take when my dipeptide won't dissolve?
A2: Always start by testing the solubility of a small amount of the peptide before attempting to dissolve the entire sample.[1][4] This prevents the loss of valuable material. The initial solvent of choice for most peptides is sterile, distilled water.[4] If that fails, a systematic approach involving changes in pH and the use of co-solvents is recommended.[1][2] Sonication can also be a useful physical method to aid dissolution by breaking up peptide aggregates.[1][5]
Q3: How does adjusting the pH help with solubility?
A3: Adjusting the pH of the solution can increase the net charge on the dipeptide, enhancing its interaction with water molecules and improving solubility.[2][6] For a dipeptide with acidic residues (Asp, Glu), dissolving in a basic buffer (pH > 7) will impart a negative charge.[1][6] Conversely, for a dipeptide with basic residues (Lys, Arg, His), an acidic solution (pH < 7) will result in a positive charge.[1][6] The general goal is to move the pH of the solution away from the peptide's isoelectric point (pI).[2][7]
Q4: When should I consider using an organic co-solvent?
A4: If pH adjustments are insufficient, especially for dipeptides with a high percentage of hydrophobic residues (>50%), organic co-solvents are the next logical step.[5] These solvents can disrupt the hydrophobic interactions between peptide molecules that lead to aggregation.[8] Common choices include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetonitrile.[1] It is crucial to first dissolve the peptide completely in a small amount of the organic solvent before slowly adding it to the aqueous buffer with gentle agitation.[9]
Q5: Are there any compatibility issues I should be aware of when using co-solvents?
A5: Yes. The compatibility of organic solvents with your specific experimental assay is a critical consideration.[1] For instance, while DMSO is widely used, it can be toxic to cells at concentrations above 0.5%-1.0% and can oxidize methionine and cysteine residues.[1][9] In such cases, DMF is a recommended alternative.[1][4] Always check the tolerance of your assay for any co-solvent you plan to use.
Q6: My dipeptide is still insoluble. What are more advanced strategies I can try?
A6: For extremely insoluble dipeptides, several advanced strategies can be employed:
-
Chemical Modification: Replacing hydrophobic amino acids with more hydrophilic ones or adding solubility-enhancing tags like Polyethylene Glycol (PEG) can significantly improve solubility.[2][7][8] N-terminal acetylation or C-terminal amidation can also be effective.[7]
-
Use of Chaotropic Agents: Agents like 6M Guanidine Hydrochloride (Gdn-HCl) or 8M urea can disrupt the hydrogen-bonding network that contributes to aggregation.[4][9] However, these are denaturing agents and may interfere with biological assays.[5][10]
-
Formulation with Excipients: Using excipients like cyclodextrins can form inclusion complexes with the hydrophobic dipeptide, effectively shielding the hydrophobic regions and increasing aqueous solubility.[6]
Troubleshooting Guide
Use the following decision tree to systematically troubleshoot solubility issues with your hydrophobic dipeptide.
Caption: A troubleshooting workflow for dissolving hydrophobic dipeptides.
Data Presentation: Co-Solvent Effects
The choice of an appropriate co-solvent can dramatically impact the solubility of a hydrophobic dipeptide. The table below provides a summary of common co-solvents and their typical usage concentrations.
| Co-Solvent | Typical Starting Concentration | Max Concentration (Cell-based assays) | Notes |
| DMSO (Dimethyl Sulfoxide) | 100% (to dissolve peptide initially) | 0.5% - 1.0%[1][9] | May oxidize Cys and Met residues.[1] Can be cytotoxic at higher concentrations.[9] |
| DMF (Dimethylformamide) | 100% (to dissolve peptide initially) | Varies by cell line | Good alternative to DMSO, especially for peptides containing Cys or Met.[1][4] |
| Acetonitrile | 100% (to dissolve peptide initially) | Varies by assay | Often used in purification (RP-HPLC) and can be effective for solubilization.[8] |
| Isopropanol / Ethanol | 100% (to dissolve peptide initially) | Varies by assay | Less aggressive organic solvents that can be effective for moderately hydrophobic peptides.[1] |
| TFE (Trifluoroethanol) | Varies | Not typically used in biological assays | A strong solvent used for very hydrophobic peptides, often in biophysical studies.[9] |
Experimental Protocols
Protocol 1: Solubility Testing via pH Adjustment
This protocol outlines a method for testing and improving dipeptide solubility by modifying the pH of the solvent.
-
Preparation : Weigh a small, precisely known amount of the lyophilized dipeptide (e.g., 1 mg) into a microcentrifuge tube.
-
Initial Test : Add a small volume (e.g., 100 µL) of sterile, distilled water to the tube. Vortex for 30 seconds.
-
Sonication : Place the tube in a bath sonicator for 2-5 minutes to aid dissolution.[5]
-
Observation : Visually inspect the solution for clarity. If it is not a clear solution, proceed to the next step.
-
Charge Calculation : Determine the theoretical net charge of your dipeptide at pH 7.
-
Assign a value of +1 to each basic residue (K, R, H) and the N-terminus.
-
Assign a value of -1 to each acidic residue (D, E) and the C-terminus.
-
-
pH Adjustment :
-
If the net charge is positive (basic peptide) : Add a 10% acetic acid solution dropwise (e.g., 1-2 µL at a time), vortexing after each addition, until the peptide dissolves.[5][6]
-
If the net charge is negative (acidic peptide) : Add a dilute (e.g., 1%) ammonium hydroxide solution dropwise, vortexing after each addition, until the peptide dissolves.[4] Note: Avoid basic solutions if the peptide contains Cysteine (Cys).[4][6]
-
-
Final Dilution : Once the peptide is dissolved, it can be further diluted with the appropriate aqueous buffer for your experiment.
-
Centrifugation : Before use, always centrifuge the peptide solution to pellet any undissolved micro-aggregates.[1]
Protocol 2: Solubilization Using an Organic Co-Solvent
This protocol describes the correct procedure for using an organic co-solvent to dissolve a highly hydrophobic dipeptide.
Caption: Workflow for dissolving a hydrophobic dipeptide using a co-solvent.
References
- 1. jpt.com [jpt.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. lifetein.com [lifetein.com]
- 8. genscript.com [genscript.com]
- 9. lifetein.com [lifetein.com]
- 10. bachem.com [bachem.com]
Technical Support Center: L-beta-aspartyl-L-leucine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of L-beta-aspartyl-L-leucine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The most prevalent side reaction is the formation of aspartimide, which can lead to a mixture of byproducts. Other potential side reactions include racemization, diketopiperazine formation (especially if it is part of a larger peptide chain synthesized on solid support), and issues related to protecting groups.
Q2: What is aspartimide formation and why is it a significant problem?
A2: Aspartimide formation is an intramolecular cyclization reaction involving the side-chain carboxyl group of an aspartic acid residue. This reaction is particularly problematic as the aspartimide intermediate can undergo base-catalyzed hydrolysis to yield not only the desired β-aspartyl peptide but also the isomeric α-aspartyl peptide. Furthermore, the intermediate is prone to racemization, leading to the formation of D-aspartyl peptides, which are often difficult to separate from the desired product.
Q3: Which factors promote aspartimide formation?
A3: Several factors can increase the likelihood of aspartimide formation, including:
-
Repetitive exposure to basic conditions , such as the piperidine used for Fmoc-deprotection in solid-phase peptide synthesis (SPPS).
-
Acidic conditions , which can also catalyze this side reaction.
-
The amino acid sequence , with Asp-Gly, Asp-Ala, and Asp-Ser sequences being particularly susceptible.
-
Elevated temperatures , which can accelerate the reaction rate.
Q4: How can I minimize aspartimide formation during my synthesis?
A4: Several strategies can be employed to suppress aspartimide formation:
-
Use of sterically hindered protecting groups for the aspartic acid side chain, such as 3-pentyl or 2-phenylisopropyl esters, in place of the more common tert-butyl ester.
-
Addition of HOBt to the piperidine deprotection solution can help to reduce the incidence of this side reaction.
-
Employing milder deprotection conditions , for instance, using piperazine instead of piperidine.
-
Backbone protection , such as the introduction of a 2-hydroxy-4-methoxybenzyl (Hmb) group on the amide nitrogen of the preceding amino acid, can prevent the cyclization reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired this compound | Predominant aspartimide formation leading to byproducts. | - Utilize a sterically hindered protecting group for the aspartic acid side chain.- Add HOBt to the Fmoc deprotection solution.- Optimize cleavage conditions to be milder. |
| Presence of multiple peaks with the same mass in HPLC/MS analysis | Formation of diastereomers due to racemization at the aspartic acid residue. | - Minimize exposure to strong bases and high temperatures.- Consider using a protecting group strategy that reduces the risk of aspartimide formation, as this is a primary route to racemization. |
| Identification of a byproduct with a mass corresponding to the alpha-aspartyl-L-leucine isomer | Opening of the aspartimide intermediate at the alternative carbonyl position. | - This is a direct consequence of aspartimide formation. Implement strategies to prevent the initial cyclization as outlined above. |
| Incomplete reaction or coupling | Steric hindrance or aggregation. | - Ensure efficient coupling reagents are used.- For solid-phase synthesis, ensure proper swelling of the resin. |
Summary of Common Side Reactions and Byproducts
| Side Reaction | Contributing Factors | Resulting Byproducts | Prevention/Mitigation Strategies |
| Aspartimide Formation | - Basic or acidic conditions- High temperature- Sequence dependency (e.g., Asp-Gly) | - α- and β-piperidides- D- and L-α-aspartyl peptides- D- and L-β-aspartyl peptides | - Use of bulky side-chain protecting groups (e.g., Ompe, Otbu)- Addition of HOBt to deprotection solution- Use of milder deprotection bases (e.g., piperazine) |
| Racemization | - Aspartimide formation- Strong activation/coupling conditions | - D-aspartyl diastereomers | - Minimize aspartimide formation- Use racemization-suppressing coupling reagents |
| Diketopiperazine Formation | - At the dipeptide stage on solid support, especially with Proline | - Cyclic dipeptide, premature cleavage from resin | - Couple the third amino acid quickly after deprotection of the second- Use 2-chlorotrityl chloride resin |
Experimental Protocol: Solid-Phase Synthesis of this compound
This protocol provides a general methodology for the manual solid-phase synthesis of this compound using Fmoc chemistry.
1. Resin Preparation:
-
Start with a pre-loaded Fmoc-L-Leucine resin (e.g., Wang or 2-chlorotrityl chloride resin).
-
Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF, followed by DCM and then DMF again.
3. Coupling of Fmoc-L-Asp(OtBu)-OH:
-
Dissolve Fmoc-L-Asp(OtBu)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue shaking and re-test.
-
Once the reaction is complete (negative Kaiser test), wash the resin with DMF, DCM, and methanol, and then dry under vacuum.
4. Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
5. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Experimental workflow for the solid-phase synthesis of this compound.
Caption: Signaling pathway of aspartimide formation and subsequent side reactions.
Technical Support Center: Quantification of L-beta-aspartyl-L-leucine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of L-beta-aspartyl-L-leucine quantification. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantification of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Common Chromatographic & Mass Spectrometric Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions between the polar dipeptide and the stationary phase. - Mobile phase pH is too close to the analyte's pKa. - Column overload. - Dead volume in the HPLC system. | - Lower the mobile phase pH to around 3.0 to protonate silanol groups.[1] - Use a buffered mobile phase to maintain a stable pH.[2] - Reduce the sample concentration or injection volume.[2][3] - Check and minimize tubing length and ensure proper fittings.[1] |
| Poor Peak Shape (Broadening) | - Incompatibility between the sample solvent and the mobile phase. - Column contamination or degradation. - Suboptimal flow rate. | - Dissolve the sample in the initial mobile phase whenever possible.[4] - Use a guard column and/or perform sample cleanup (e.g., SPE).[3][5] - Optimize the flow rate; for larger peptides, a slower flow rate can improve peak shape. |
| Low Signal Intensity / Poor Sensitivity | - Ion suppression in the mass spectrometer due to matrix effects.[6][7][8] - Suboptimal ionization parameters. - Analyte degradation during sample preparation or storage. - Inefficient sample extraction and cleanup.[9] | - Improve sample cleanup to remove interfering matrix components.[9] - Optimize chromatographic separation to resolve the analyte from co-eluting interferences.[10] - Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). - Investigate the stability of this compound under your experimental conditions. - Use a more efficient extraction method like mixed-mode solid-phase extraction (SPE).[9] |
| Irreproducible Retention Times | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column equilibration is insufficient. - Air bubbles in the pump or detector. | - Prepare fresh mobile phase and ensure accurate mixing.[5] - Use a column oven for stable temperature control. - Ensure the column is fully equilibrated with the initial mobile phase before each injection. - Degas the mobile phase and purge the system. |
| Ghost Peaks | - Contaminants in the mobile phase or from the sample carryover. - Late eluting compounds from a previous injection. | - Use high-purity solvents and reagents. - Implement a thorough needle wash protocol in the autosampler. - Incorporate a column wash step at the end of the gradient to elute strongly retained compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for quantifying this compound?
A1: For sensitive and selective quantification of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. It offers high specificity by monitoring specific precursor-to-product ion transitions, which is crucial when analyzing complex biological matrices. Reversed-phase HPLC with UV detection can also be used, but may require derivatization to enhance sensitivity and chromatographic retention, and is more susceptible to interferences.
Q2: How can I improve the retention of a polar dipeptide like this compound on a reversed-phase column?
A2: To improve the retention of polar analytes on a reversed-phase column, you can:
-
Use a lower pH mobile phase: This can suppress the ionization of carboxylic acid groups, making the dipeptide less polar.
-
Employ ion-pairing reagents: Reagents like trifluoroacetic acid (TFA) can pair with the charged groups on the dipeptide, increasing its hydrophobicity and retention.
-
Utilize a column with a different stationary phase: Consider columns designed for polar analyte retention, such as those with an embedded polar group or HILIC (Hydrophilic Interaction Liquid Chromatography) columns.
Q3: What are the key method validation parameters I need to assess?
A3: A full method validation should include the assessment of:
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Q4: How do I minimize matrix effects in LC-MS/MS analysis?
A4: Matrix effects, particularly ion suppression, can significantly impact the accuracy and sensitivity of your assay.[6][7][8] To minimize these effects:
-
Optimize Sample Preparation: Implement thorough sample cleanup procedures like protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[9]
-
Improve Chromatographic Separation: Adjust your HPLC method to chromatographically separate this compound from co-eluting matrix components.[10]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of this compound is the ideal internal standard as it will co-elute and experience similar matrix effects, allowing for accurate correction.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Q5: Are there any known signaling pathways for this compound?
A5: Currently, there is limited information in the scientific literature detailing specific signaling pathways directly involving this compound. It is known to be a dipeptide composed of L-beta-aspartate and L-leucine. While L-leucine itself is known to be involved in pathways such as mTOR signaling, which regulates protein synthesis and cell growth, the specific roles of this compound in cellular signaling are not well-defined.
Experimental Protocols
LC-MS/MS Method for the Quantification of this compound in Plasma
This protocol provides a general framework. Optimization will be required for specific instrumentation and sample matrices.
1. Sample Preparation (Protein Precipitation & SPE Cleanup)
-
To 100 µL of plasma sample, add 10 µL of an internal standard solution (ideally, stable isotope-labeled this compound).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Condition the cartridge with methanol followed by equilibration with water.
-
Load the supernatant.
-
Wash the cartridge with an aqueous wash solution to remove polar interferences.
-
Elute the dipeptide with a methanolic solution containing a small percentage of ammonium hydroxide.
-
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: UPLC/UHPLC system
-
Column: A reversed-phase C18 column suitable for polar analytes (e.g., with a polar endcapping) with dimensions such as 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-50% B
-
5-6 min: 50-95% B
-
6-7 min: 95% B
-
7.1-9 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion (e.g., [M+H]+) and optimize collision energy to find the most abundant and specific product ions.
3. Method Validation Parameters (Example Data)
The following table presents example validation data for a hypothetical dipeptide quantification method.
| Parameter | Specification | Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Accuracy | 85-115% (80-120% at LLOQ) | Within 92-108% |
| Precision (%CV) | < 15% (< 20% at LLOQ) | < 10% |
| LLOQ | S/N > 10 | 1 ng/mL |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Within acceptable limits | < 15% |
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification.
Troubleshooting Logic Diagram for Peak Tailing
Caption: Logic diagram for troubleshooting peak tailing in HPLC.
References
- 1. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. restek.com [restek.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. Ion suppression: a major concern in mass spectrometry - Archives des publications du CNRC - Canada.ca [publications-cnrc.canada.ca]
- 8. longdom.org [longdom.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of L-β-Aspartyl-L-Leucine and its α-Isomer for Researchers and Drug Development Professionals
An objective guide to the contrasting biochemical and physiological characteristics of L-β-aspartyl-L-leucine and L-α-aspartyl-L-leucine, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of the β- and α-isomers of L-aspartyl-L-leucine, two dipeptides with identical atomic composition but distinct structural arrangements that lead to significant differences in their biological activities. The positioning of the peptide bond on the aspartic acid residue—either at the β-carboxyl group (β-isomer) or the α-carboxyl group (α-isomer)—profoundly influences their interaction with biological systems, including taste receptors and metabolic enzymes. This document is intended for researchers, scientists, and professionals in drug development who are exploring the potential of dipeptide isomers in various applications.
Physicochemical Properties
The fundamental physicochemical characteristics of L-β-aspartyl-L-leucine and L-α-aspartyl-L-leucine are summarized in the table below. These properties are foundational to understanding their behavior in biological assays and formulations.
| Property | L-β-Aspartyl-L-Leucine | L-α-Aspartyl-L-Leucine |
| Molecular Formula | C₁₀H₁₈N₂O₅ | C₁₀H₁₈N₂O₅ |
| Molecular Weight | 246.26 g/mol [1] | 246.26 g/mol |
| IUPAC Name | 2-[(3-amino-3-carboxypropanoyl)amino]-4-methylpentanoic acid[1] | 2-(2-amino-3-carboxypropanamido)-4-methylpentanoic acid |
| CAS Number | 63939-24-2 | 13433-00-6 |
| Predicted LogP | -2.8 | -2.8 |
| Hydrogen Bond Donors | 4 | 4 |
| Hydrogen Bond Acceptors | 5 | 5 |
| Classification | Hybrid Peptide | Dipeptide |
Comparative Biological Activity
The structural variance between the α- and β-isomers of aspartyl-leucine is anticipated to result in differing biological activities, particularly in the realms of taste perception and metabolic stability.
Sweetness and Taste Receptor Interaction
L-α-aspartyl dipeptides are a well-known class of artificial sweeteners, with their taste profile being highly dependent on the stereochemistry and the nature of the C-terminal amino acid.[2][3][4] The prototypical example is Aspartame (L-α-aspartyl-L-phenylalanine methyl ester). The sweet taste is elicited through interaction with the T1R2-T1R3 heterodimeric G protein-coupled receptor.[5]
Metabolic Stability and Enzymatic Degradation
Peptides containing β-amino acids are generally more resistant to enzymatic degradation by proteases compared to their α-peptide counterparts.[6] This increased metabolic stability is attributed to the altered peptide bond, which is not readily recognized by the active sites of many peptidases.[6] It is therefore hypothesized that L-β-aspartyl-L-leucine will exhibit greater stability in biological fluids, such as plasma and gastrointestinal fluid, compared to L-α-aspartyl-L-leucine. This has significant implications for its potential use as a therapeutic agent, as it would likely have a longer half-life in vivo.
Experimental Protocols
To empirically determine the comparative properties of L-β-aspartyl-L-leucine and its α-isomer, the following experimental methodologies are recommended.
Synthesis and Purification of Dipeptide Isomers
Objective: To obtain high-purity samples of L-β-aspartyl-L-leucine and L-α-aspartyl-L-leucine for comparative analysis.
Methodology:
-
Synthesis: Both dipeptides can be synthesized using standard solid-phase or solution-phase peptide synthesis protocols. For L-β-aspartyl-L-leucine, a protected β-aspartic acid derivative will be used, while a protected α-aspartic acid derivative will be used for the α-isomer. The C-terminal leucine will be in its protected form (e.g., methyl ester).
-
Cleavage and Deprotection: Following coupling, the dipeptide will be cleaved from the solid support (if applicable) and all protecting groups will be removed using appropriate reagents (e.g., trifluoroacetic acid).
-
Purification: The crude peptides will be purified using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (0.1%).[7][8][9]
-
Characterization: The purity and identity of the final products will be confirmed by analytical RP-HPLC, mass spectrometry (to confirm the molecular weight), and nuclear magnetic resonance (NMR) spectroscopy (to confirm the structure and isomeric purity).
In Vitro Enzymatic Degradation Assay
Objective: To compare the metabolic stability of L-β-aspartyl-L-leucine and L-α-aspartyl-L-leucine in the presence of proteolytic enzymes.
Methodology:
-
Enzyme Selection: A panel of relevant proteases should be used, such as pepsin and trypsin (simulating gastrointestinal digestion) and plasma-derived proteases.
-
Incubation: Each dipeptide isomer will be incubated with the selected enzymes in a suitable buffer at a controlled temperature (e.g., 37°C).
-
Time-Course Analysis: Aliquots will be taken at various time points (e.g., 0, 15, 30, 60, 120 minutes). The enzymatic reaction will be quenched by adding a strong acid (e.g., trichloroacetic acid).
-
Quantification: The remaining amount of the intact dipeptide in each aliquot will be quantified by RP-HPLC. The rate of degradation for each isomer can then be calculated.
Sweet Taste Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To assess the relative binding affinities of the two isomers to the human sweet taste receptor.
Methodology:
-
Receptor Preparation: A stable cell line expressing the human T1R2-T1R3 sweet taste receptor will be used to prepare cell membrane fractions.
-
Radioligand: A known radiolabeled ligand for the sweet taste receptor (e.g., [³H]-labeled potent sweetener) will be used.
-
Competitive Binding: The membrane preparations will be incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (either L-β-aspartyl-L-leucine or L-α-aspartyl-L-leucine).
-
Detection: The amount of bound radioligand will be measured using a scintillation counter after separating the bound from the free radioligand (e.g., by filtration).
-
Data Analysis: The IC₅₀ values (concentration of the competitor that inhibits 50% of the specific binding of the radioligand) will be determined for each isomer. A lower IC₅₀ value indicates a higher binding affinity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in sweet taste perception and a general experimental workflow for the comparative analysis of the two dipeptide isomers.
References
- 1. L-beta-aspartyl-L-leucine | C10H18N2O5 | CID 3549397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure--sweetness relationship of L-aspartyl dipeptide analogues. A receptor site topology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide sweeteners. 8. Synthesis and structure-taste relationship studies of L-aspartyl-D-alanyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-taste relationship of some sweet-tasting dipeptide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of peptide isomers and conformers by ultra performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chromatographic separation of glycated peptide isomers derived from glucose and fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of L-beta-aspartyl-L-leucine in Extracellular Matrix Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of the dipeptide L-beta-aspartyl-L-leucine on extracellular matrix (ECM) synthesis with other relevant alternatives. The information is supported by experimental data to assist researchers and professionals in drug development and related fields.
Introduction
This compound, a dipeptide composed of L-beta-aspartic acid and L-leucine, has demonstrated potential in stimulating the synthesis of key extracellular matrix proteins. The integrity and regeneration of the ECM are crucial for tissue homeostasis and repair, and their decline is a hallmark of aging. This guide evaluates the efficacy of this compound and compares it with other compounds known to modulate ECM production in dermal fibroblasts.
Comparison of Biological Effects on Extracellular Matrix Protein Synthesis
The following tables summarize the quantitative effects of this compound and its alternatives on the synthesis of crucial ECM proteins.
Table 1: Effect on Elastin Synthesis
| Compound | Concentration | Cell Type | % Increase in Elastin Synthesis (Gene Expression) | Citation(s) |
| This compound (NATAH) | 12 µM | Normal Human Dermal Fibroblasts | Data Not Available | [1] |
| Collagen Peptides | 0.01% | Human Dermal Fibroblasts | 35.2 ± 13.2% | |
| Collagen Peptides | 1% | Human Dermal Fibroblasts | 42.1 ± 10.1% | |
| Amino Acid & Copper Composition | Not Specified | Human Dermal Fibroblasts | >300% (three-fold) | [2] |
Table 2: Effect on Collagen Synthesis
| Compound | Concentration | Cell Type | % Increase in Collagen Synthesis (Gene/Protein Expression) | Citation(s) |
| This compound (NATAH) | Data Not Available | Data Not Available | Data Not Available | |
| Collagen Peptides | 0.01% | Human Dermal Fibroblasts | 108.4 ± 7.6% (Gene Expression) | |
| Collagen Peptides | 1% | Human Dermal Fibroblasts | 60.5 ± 7.9% (Gene Expression) | |
| Palmitoyl Pentapeptide-4 | 0.005% | Human Skin (in vivo) | 18% reduction in wrinkle depth, 37% reduction in wrinkle thickness | |
| Amino Acid & Copper Composition | Not Specified | Human Dermal Fibroblasts | >200% (two-fold) | [2] |
| Lipocalin-Derived Peptide (pm2b) | 230 nM | Primary Human Fibroblasts | 49% increase in procollagen | [1] |
Table 3: Effect on Other Extracellular Matrix Proteins
| Compound | Target Protein | Concentration | Cell Type | % Increase in Synthesis | Citation(s) |
| This compound (NATAH) | Fibrillin-1 | 12 µM | Normal Human Dermal Fibroblasts | Significant Increase (Quantification by image analysis, n=4) | [1] |
| This compound (NATAH) | Fibulin-5 | 12 µM | Normal Human Dermal Fibroblasts | 59% (p < 0.01) | [1] |
| Lipocalin-Derived Peptide (pm2b) | Fibronectin | 230 nM | Primary Human Fibroblasts | 62% | [1] |
| Lipocalin-Derived Peptide (pm2b) | Tenascin | 230 nM | Primary Human Fibroblasts | 94% | [1] |
Signaling Pathways
This compound Signaling in Fibroblasts (Hypothesized)
While the precise signaling pathway for this compound in stimulating ECM synthesis is not fully elucidated, it is hypothesized to involve the activation of fibroblasts, potentially through receptor-mediated signaling that converges on pathways known to regulate ECM gene expression, such as the Transforming Growth Factor-beta (TGF-β) pathway. The leucine component of the dipeptide may also play a role in activating the mTOR pathway, which is known to influence protein synthesis.
References
comparative analysis of different L-beta-aspartyl-L-leucine synthesis routes
For researchers and professionals in drug development, the synthesis of novel dipeptides such as L-beta-aspartyl-L-leucine presents both unique challenges and opportunities. This guide provides a comparative analysis of the primary chemical and enzymatic methodologies applicable to the synthesis of this specific beta-peptide. Due to the limited specific literature on this compound, this guide consolidates established principles of beta-peptide synthesis to propose viable routes, offering a framework for experimental design and optimization.
Chemical Synthesis Route: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry and represents the most established and versatile method for the chemical synthesis of this compound. The most common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry on a solid support.
General Experimental Protocol
A plausible SPPS protocol for this compound would involve the following key steps:
-
Resin Preparation: A suitable solid support, such as a Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid, L-leucine, protected with an Fmoc group on its alpha-amino group (Fmoc-L-Leu-OH), is activated and coupled to the resin.
-
Fmoc Deprotection: The Fmoc group is removed from the resin-bound L-leucine using a solution of piperidine in DMF.
-
Second Amino Acid Coupling: The protected beta-amino acid, Fmoc-L-beta-Asp(OtBu)-OH, is then activated and coupled to the deprotected L-leucine on the resin. The use of a tert-butyl (tBu) protecting group on the side-chain carboxyl group of aspartic acid is crucial to prevent side reactions.[1]
-
Final Fmoc Deprotection: The Fmoc group is removed from the N-terminal beta-aspartic acid.
-
Cleavage and Deprotection: The dipeptide is cleaved from the resin, and the side-chain protecting group is simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.
-
Purification and Characterization: The crude peptide is purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and NMR spectroscopy.
A significant challenge in the synthesis of peptides containing aspartic acid is the potential for aspartimide formation, a side reaction that can lead to a mixture of alpha- and beta-aspartyl peptides and racemization.[2][3] This can be minimized by using specific coupling reagents and optimized reaction conditions.
Enzymatic Synthesis Route: A Biocatalytic Approach
Enzymatic synthesis offers a green and highly stereospecific alternative to chemical methods. While a specific enzyme for the direct synthesis of this compound has not been extensively characterized in the literature, proteases and peptidases have been shown to catalyze the formation of dipeptides.[4] An enzyme with specificity for beta-aspartyl peptides has been identified, suggesting the feasibility of such a biocatalytic approach.[5]
General Experimental Protocol
A hypothetical enzymatic synthesis of this compound could be designed as follows:
-
Enzyme Selection: A suitable protease or a specific beta-peptidase is selected. The choice of enzyme is critical and will depend on its substrate specificity.
-
Substrate Preparation: The N-terminal amino acid, L-beta-aspartic acid, would likely be used in its unprotected form or as a simple ester derivative to act as the acyl donor. L-leucine would serve as the acyl acceptor.
-
Reaction Setup: The enzyme and substrates are combined in an appropriate buffer system. The reaction conditions, including pH, temperature, and solvent, are optimized to favor synthesis over hydrolysis, which is a common competing reaction. Often, reactions are carried out in organic co-solvents or under thermodynamic control to shift the equilibrium towards peptide formation.
-
Reaction Monitoring: The progress of the reaction is monitored over time using techniques like HPLC to determine the yield of the dipeptide.
-
Enzyme Deactivation and Product Isolation: Once the reaction reaches equilibrium or the desired conversion, the enzyme is denatured (e.g., by heat or pH change) and removed.
-
Purification: The dipeptide product is purified from the reaction mixture, typically using chromatographic methods.
Comparative Analysis of Synthesis Routes
The choice between a chemical and an enzymatic synthesis route depends on various factors, including the desired scale of production, purity requirements, and environmental considerations.
| Feature | Chemical Synthesis (SPPS) | Enzymatic Synthesis |
| Stereoselectivity | High (dependent on starting material purity) | Excellent (inherently stereospecific) |
| Reagents | Often involves hazardous and toxic chemicals | Aqueous buffers, mild reagents |
| Protecting Groups | Required for amino and side-chain functionalities | Generally not required |
| Reaction Conditions | Harsh (strong acids and bases) | Mild (physiological pH and temperature) |
| Byproducts | Significant amounts of chemical waste | Minimal, primarily water |
| Scalability | Well-established for large-scale production | Can be challenging due to enzyme stability and cost |
| Versatility | Highly versatile for a wide range of peptides | Limited by enzyme substrate specificity |
| Yield & Purity | Generally good to excellent after purification | Can be variable, often limited by equilibrium |
Visualizing the Synthesis Workflows
To further elucidate the two synthesis strategies, the following diagrams illustrate the general workflows.
References
- 1. peptide.com [peptide.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. peptide.com [peptide.com]
- 4. Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
L-beta-aspartyl-L-leucine in Cell Adhesion: An Investigative Comparison with Other Dipeptides
A notable scarcity of direct research on L-beta-aspartyl-L-leucine's role in cell adhesion necessitates a comparative analysis based on structurally and functionally related dipeptides and tripeptides. While no quantitative data or specific signaling pathways for this compound have been documented in publicly available research, this guide will provide a framework for its potential evaluation by comparing it with well-established cell adhesion-modulating peptides.
The field of cell adhesion is dominated by studies on motifs like Arginine-Glycine-Aspartic acid (RGD) and Leucine-Aspartic acid-Valine (LDV)[1]. These sequences, found in extracellular matrix (ECM) proteins, are known to interact with cell surface receptors, primarily integrins, to mediate cell attachment. The dipeptide this compound contains a beta-amino acid, which could confer resistance to proteolytic degradation, a desirable characteristic for therapeutic peptides[2][3]. Based on the Human Metabolome Database, very few articles have been published on this compound itself.
Comparative Analysis of Cell Adhesion Peptides
To understand the potential role of this compound, it is useful to compare its constituent amino acids and structure to known cell adhesion motifs. The presence of aspartic acid and leucine suggests a possible interaction with cell surface receptors. For instance, the LDV tripeptide is a recognized cell adhesion sequence from fibronectin that interacts with integrin α4β1[1].
| Peptide Motif | Primary Receptor(s) | Relative Cell Adhesion | Key Structural Features | Reference |
| RGD (Arg-Gly-Asp) | Integrins (e.g., αvβ3, α5β1) | High | Tripeptide with charged and small neutral amino acids. | [4] |
| LDV (Leu-Asp-Val) | Integrin α4β1 | Moderate to High | Tripeptide containing hydrophobic and acidic residues. | [1] |
| LLG (Leu-Leu-Gly) | β2 integrins | Moderate | Tripeptide with hydrophobic residues. | [4] |
| This compound | Hypothesized: Integrins or other cell surface receptors | Unknown | Dipeptide with a beta-amino acid, conferring potential proteolytic stability. Contains an acidic and a hydrophobic residue. | N/A |
Proposed Experimental Protocols for Evaluation
To ascertain the cell adhesion properties of this compound, a series of established in vitro experiments would be required.
Cell Adhesion Assay
This assay quantifies the ability of cells to attach to a substrate coated with the peptide of interest.
Materials:
-
96-well tissue culture plates
-
This compound, RGD peptide (positive control), and a scrambled peptide (e.g., GD-R, negative control)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Cell line of interest (e.g., fibroblasts, endothelial cells)
-
Cell culture medium
-
Calcein AM or other fluorescent viability dye
-
Fluorescence plate reader
Protocol:
-
Coating: Dissolve peptides in PBS to a concentration of 20 µg/mL. Add 100 µL of the peptide solution to each well of a 96-well plate. Incubate overnight at 4°C.
-
Blocking: Wash the wells twice with PBS. Add 200 µL of 1% BSA in PBS to each well to block non-specific cell adhesion. Incubate for 1 hour at 37°C.
-
Cell Seeding: Wash the wells again with PBS. Harvest cells and resuspend them in serum-free medium to a concentration of 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to each well.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Quantification: Add 100 µL of Calcein AM solution (2 µM in PBS) to each well. Incubate for 30 minutes at 37°C. Measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/520 nm). The fluorescence intensity is proportional to the number of adherent cells.
To investigate the involvement of integrins, a competitive inhibition assay can be performed by pre-incubating cells with soluble peptides before seeding them onto plates coated with an ECM protein like fibronectin. A reduction in cell adhesion would suggest that the peptide competes for the same binding sites. Additionally, performing the assay in the presence of EDTA, a chelator of divalent cations essential for integrin function, can also indicate integrin-mediated adhesion[2][5].
Potential Signaling Pathways
Should this compound be found to promote cell adhesion via integrin binding, it would likely trigger a downstream signaling cascade similar to that of other integrin-binding peptides. This typically involves the recruitment of focal adhesion proteins and the activation of kinases that influence cell spreading, survival, and proliferation.
Upon binding of an extracellular ligand, integrins cluster and recruit intracellular proteins such as talin and kindlin, which connect the integrin to the actin cytoskeleton. This clustering also activates Focal Adhesion Kinase (FAK), which autophosphorylates, creating a docking site for Src family kinases. The FAK-Src complex then phosphorylates other downstream targets, including paxillin and p130Cas, leading to the activation of small GTPases like Rac and Rho, which regulate cytoskeletal reorganization and cell spreading. This cascade is a central mechanism in cell adhesion and migration.
Conclusion and Future Directions
While there is currently no direct evidence to support the role of this compound in cell adhesion, its structural components suggest it is a candidate for investigation. The presence of a beta-amino acid could offer advantages in terms of stability. Future research should focus on performing the described cell adhesion assays to quantify its effects and to determine if it interacts with integrins or other cell surface receptors. A thorough investigation would provide valuable insights into the potential of this and other beta-dipeptides in biomaterial design and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual mechanism β-amino acid polymers promoting cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of β2Integrin–Mediated Leukocyte Cell Adhesion by Leucine–Leucine–Glycine Motif–Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cell Adhesion Activity of the Joining Peptide of Proopiomelanocortin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Dipeptide Quantification, with a focus on L-beta-aspartyl-L-leucine Analysis
For Researchers, Scientists, and Drug Development Professionals
Quantitative Method Performance
The selection of an analytical method is often dictated by its quantitative performance. The following table summarizes the key validation parameters for CE-MS/MS and UPLC-MS/MS based on published data for the analysis of a broad range of dipeptides. These parameters provide a strong indication of the expected performance for the analysis of L-beta-aspartyl-L-leucine.
| Parameter | Capillary Electrophoresis-Tandem Mass Spectrometry (CE-MS/MS) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) | Typically in the low nanomolar (nM) range. For example, instrumental detection limits range from 0.088 to 83.1 nM for 335 dipeptides.[1] | Generally in the low to sub-nanomolar (nM) range. |
| Accuracy (Recovery) | Acceptable recoveries, generally within 70-135%, have been observed for the majority of tested dipeptides in biological samples.[1] | High accuracy with recoveries typically ranging from 85% to 115%. |
| Precision (%RSD) | Good precision with relative standard deviations (RSDs) typically below 15%. | Excellent precision with RSDs often below 10%. |
| Throughput | Higher throughput potential due to faster separation times for some applications. | High throughput is achievable with modern UPLC systems and optimized gradients. |
| Separation of Isomers | Excellent capability for separating structural isomers, including those with opposite binding orders.[1] | Good resolution of isomers, though may require careful method development for closely related compounds. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for CE-MS/MS and UPLC-MS/MS adapted from established dipeptide analysis workflows.
Capillary Electrophoresis-Tandem Mass Spectrometry (CE-MS/MS) Protocol
This method is particularly advantageous for the separation of highly polar and charged molecules, and for its ability to resolve complex isomeric mixtures.[1]
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing internal standards.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the CE background electrolyte (BGE).
CE-MS/MS Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d. x 100 cm total length).
-
Background Electrolyte (BGE): 50 mM ammonium acetate, pH 9.0.
-
Injection: Hydrodynamic injection at 50 mbar for 10 seconds.
-
Separation Voltage: 30 kV.
-
Capillary Temperature: 25°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) using optimized precursor-product ion transitions for each dipeptide.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol
UPLC-MS/MS is a widely adopted, robust, and sensitive method for the quantification of a diverse range of small molecules, including dipeptides, in complex biological matrices.[2][3]
Sample Preparation:
-
Protein Precipitation: To 50 µL of serum, add 200 µL of ice-cold acetonitrile containing internal standards.
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness using a vacuum concentrator and reconstitute the residue in 100 µL of the initial mobile phase.
UPLC-MS/MS Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 2% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive ion mode.
-
MS/MS Analysis: MRM analysis with specific precursor-product ion transitions for each target dipeptide.
Experimental Workflow Visualization
To facilitate a clearer understanding of the analytical process, the following diagram illustrates a typical workflow for the quantification of dipeptides using LC-MS/MS.
Caption: General workflow for dipeptide quantification by LC-MS/MS.
References
The Sweet Pursuit: A Comparative Analysis of L-Aspartyl-L-Leucine Analogues and Their Structure-Activity Relationship
A deep dive into the structural modifications influencing the biological activity of dipeptide analogues, offering insights for researchers, scientists, and drug development professionals in the field of sweetener design and peptide chemistry.
While direct and extensive structure-activity relationship (SAR) studies on L-beta-aspartyl-L-leucine analogues are not widely available in published literature, a wealth of information can be gleaned from the closely related and extensively studied class of L-aspartyl dipeptide sweeteners. This guide leverages data from seminal studies on aspartame (L-aspartyl-L-phenylalanine methyl ester) analogues to provide a comparative framework for understanding the key structural determinants of biological activity, in this case, sweetness potency. The principles derived from these studies offer valuable guidance for the rational design of novel dipeptide analogues, including those based on this compound.
Comparative Analysis of Dipeptide Sweetener Analogues
The sweet taste of dipeptides is highly dependent on their stereochemistry and the nature of the amino acid residues. The following table summarizes the structure-activity relationships of various L-aspartyl dipeptide analogues, providing a basis for predicting the potential activity of novel compounds. The data is compiled from various studies investigating the sweet taste of aspartame-related compounds.
| Compound | Structure | Relative Sweetness (Sucrose = 1) | Key Structural Features |
| L-Aspartyl-L-Phenylalanine Methyl Ester (Aspartame) | L-Asp-L-Phe-OMe | 150-200 | L-aspartic acid, L-phenylalanine, methyl ester |
| L-Aspartyl-D-Phenylalanine Methyl Ester | L-Asp-D-Phe-OMe | Bitter | D-configuration of the second amino acid |
| L-Aspartyl-L-Phenylalanine | L-Asp-L-Phe | Not Sweet | Free carboxyl group at the C-terminus |
| L-Aspartyl-L-Leucine Methyl Ester | L-Asp-L-Leu-OMe | ~10 | L-leucine instead of L-phenylalanine |
| L-Aspartyl-L-Alanine Methyl Ester | L-Asp-L-Ala-OMe | ~10 | L-alanine instead of L-phenylalanine |
| L-Aspartyl-L-Valine Methyl Ester | L-Asp-L-Val-OMe | ~10 | L-valine instead of L-phenylalanine |
| L-Aspartyl-L-Phenylglycine Methyl Ester | L-Asp-L-Phg-OMe | ~100 | Phenylglycine residue |
| L-Aspartyl-D-Alanine Benzyl Ester | L-Asp-D-Ala-OBn | Sweet | D-amino acid with a bulky ester group |
| α-L-Aspartyl-L-phenylalanine ethyl ester | α-L-Asp-L-Phe-OEt | 150 | Ethyl ester instead of methyl ester |
| β-L-Aspartyl-L-phenylalanine methyl ester | β-L-Asp-L-Phe-OMe | Not Sweet | β-linkage of the aspartyl residue |
Experimental Protocols
The evaluation of the sweet taste of dipeptide analogues involves two key experimental stages: chemical synthesis of the target compounds and sensory evaluation to determine their sweetness potency.
General Synthesis of L-Aspartyl Dipeptide Esters
A common method for synthesizing these dipeptides is through solution-phase peptide coupling.
-
Protection of Amino Acids: The amino group of L-aspartic acid is protected with a suitable protecting group, such as benzyloxycarbonyl (Z) or tert-butyloxycarbonyl (Boc). The carboxylic acid of the second amino acid (e.g., L-leucine) is esterified (e.g., with methanol to form the methyl ester).
-
Peptide Coupling: The protected L-aspartic acid is activated using a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt). The activated aspartic acid is then reacted with the amino acid ester to form the protected dipeptide.
-
Deprotection: The protecting group on the N-terminus of the dipeptide is removed, typically by hydrogenation for a Z-group or treatment with an acid like trifluoroacetic acid (TFA) for a Boc-group, to yield the final dipeptide ester.
-
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for sensory analysis.
Sensory Evaluation of Sweetness
The sweetness potency of the synthesized analogues is determined by a trained sensory panel.
-
Panel Selection and Training: A panel of human volunteers is selected based on their ability to detect and discriminate different tastes. They are trained to recognize and rank the intensity of sweetness using standard solutions of sucrose at varying concentrations.
-
Sample Preparation: The synthesized dipeptide analogues are dissolved in deionized water to prepare a series of solutions at different concentrations.
-
Taste Evaluation: Panelists are presented with the sample solutions and a series of sucrose solutions. They are asked to compare the sweetness intensity of the sample to that of the sucrose solutions.
-
Determination of Relative Sweetness: The concentration of a sucrose solution that is perceived as equally sweet to a given concentration of the analogue solution is determined. The relative sweetness is then calculated as the ratio of the sucrose concentration to the analogue concentration. For example, if a 1% sucrose solution tastes as sweet as a 0.005% solution of an analogue, the relative sweetness of the analogue is 1 / 0.005 = 200 times that of sucrose.
Structure-Activity Relationship Insights
The data from comparative studies on dipeptide sweeteners reveal several key structural features that govern their interaction with the sweet taste receptor.
Figure 1. Key structural requirements for sweetness in L-aspartyl dipeptide analogues.
The diagram above illustrates the critical structural determinants for the sweet taste of L-aspartyl dipeptide analogues. The L-configuration of the aspartic acid residue is essential, while a β-linkage generally leads to a loss of sweetness. The second amino acid should ideally be in the L-configuration and possess a hydrophobic side chain of a specific size and shape. Finally, the C-terminus must be esterified, as a free carboxylic acid eliminates the sweet taste. These principles provide a foundational understanding for the design of novel dipeptide sweeteners.
L-beta-aspartyl-L-leucine: A Comparative Analysis of In Vitro and In Vivo Studies Reveals a Research Gap
A comprehensive review of the scientific literature reveals a significant scarcity of published research on the dipeptide L-beta-aspartyl-L-leucine. Consequently, a direct comparative analysis of its in vitro and in vivo effects, as well as detailed experimental data and established signaling pathways, cannot be provided at this time. The Human Metabolome Database confirms this lack of available information, stating that "very few articles have been published on this compound."
This guide will, therefore, address the available information on related compounds and the constituent amino acids, L-aspartic acid and L-leucine, to offer a foundational understanding that may inform future research.
Limited Insights from a Related Beta-Aspartyl Peptide
While no direct studies on this compound were identified, a study on a growth-blocking peptide (GBP) containing a beta-aspartyl bond at position 16 provides some insight into the potential impact of the beta-linkage. The research, conducted on the insect armyworm, Pseudaletia separata, found that the inclusion of the beta-aspartyl peptide bond resulted in a complete loss of the peptide's inherent physiological activities.[1] This suggests that the structural alteration from the typical alpha-peptide bond to a beta-peptide bond can have a profound and potentially inhibitory effect on biological function.
Extrapolating from Constituent Amino Acids: L-Leucine
In the absence of data on the dipeptide, examining the well-documented effects of L-leucine can provide a basis for hypothetical in vitro and in vivo investigations. L-leucine is an essential branched-chain amino acid (BCAA) known for its significant role in regulating protein synthesis and metabolism.
Summary of L-Leucine In Vitro and In Vivo Effects
| Parameter | In Vitro Findings | In Vivo Findings |
| Muscle Protein Synthesis | Stimulates protein synthesis in a dose-dependent manner in incubated skeletal muscles.[2] | Increases muscle protein synthesis and can reduce protein degradation.[2] |
| Cell Signaling | Activates the mTOR signaling pathway, a key regulator of cell growth and protein synthesis. | Activates mTOR signaling in various tissues, including skeletal muscle. |
| Metabolic Effects | Can induce a metabolic shift in cancer cell lines, favoring oxidative phosphorylation over glycolysis.[3] | A diet rich in leucine led to a metabolic shift in Walker 256 rat tumors towards a less glycolytic profile.[3] |
| Pancreatic β-Cell Development | Impairs β-cell development in cultured rat embryonic pancreata.[4] | Supplementation during pregnancy in rats led to fetal hyperglycemia and hypoinsulinemia.[4] |
Hypothetical Experimental Workflows
Should research on this compound be undertaken, initial studies would likely follow established protocols for peptide and amino acid analysis. The following diagrams illustrate potential experimental workflows for preliminary in vitro and in vivo assessments.
Potential Signaling Pathways to Investigate
Based on the known functions of L-leucine, a primary signaling pathway for investigation for this compound would be the mTOR pathway, which is central to cell growth and protein synthesis.
Conclusion
The current body of scientific literature lacks specific in vitro and in vivo studies on this compound, preventing a direct comparative analysis. The limited evidence on a related beta-aspartyl peptide suggests that the beta-linkage may lead to a loss of biological activity compared to its alpha-linked counterpart. Future research is necessary to elucidate the specific biological effects, pharmacokinetic properties, and potential therapeutic applications of this dipeptide. Initial investigations would likely focus on its stability, cellular uptake, and its effect on key signaling pathways regulated by its constituent amino acid, L-leucine, such as the mTOR pathway. Until such studies are conducted, any discussion of the compound's properties remains speculative and grounded in the well-established roles of L-aspartic acid and L-leucine.
References
- 1. Inclusion of a beta-aspartyl peptide bond causes the loss of inherent physiological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential antiproteolytic effects of L-leucine: observations of in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. l-Leucine Alters Pancreatic β-Cell Differentiation and Function via the mTor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Proteomics of Cells Treated with L-beta-aspartyl-L-leucine: A Methodological and Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a potential comparative proteomics study on cells treated with the dipeptide L-beta-aspartyl-L-leucine. Due to the limited availability of direct proteomics research on this compound, this document leverages established methodologies and findings from studies on its constituent amino acid, L-leucine, to present a framework for investigation. The experimental data and pathways described herein are based on analogous studies and serve as a predictive guide for researchers exploring the cellular impact of this specific dipeptide.
Quantitative Proteomic Data Summary
Quantitative proteomics aims to identify and quantify the abundance of proteins in a sample, providing insights into cellular responses to various treatments. In the context of this compound, a comparative study would likely involve treating a cell line (e.g., HepG2, a human liver cancer cell line) with the dipeptide and comparing the proteome to untreated control cells. Techniques such as isobaric tags for relative and absolute quantification (iTRAQ) or label-free quantification (LFQ) are commonly employed.
Based on studies of L-leucine, treatment is expected to lead to differential expression of proteins involved in key metabolic and signaling pathways.[1] The following table represents a hypothetical summary of quantitative proteomics data from a study on HepG2 cells treated with this compound, drawing parallels from known effects of leucine.
Table 1: Hypothetical Differentially Expressed Proteins in HepG2 Cells Treated with this compound
| Protein Name | Gene Symbol | Fold Change (Treated/Control) | Putative Function |
| Acetyl-CoA Acyltransferase 2 | ACAA2 | 1.8 | Fatty acid beta-oxidation |
| Acyl-CoA Dehydrogenase, C-2 To C-3 Short Chain | ACADS | 1.6 | Fatty acid beta-oxidation |
| Peroxisomal Acyl-Coenzyme A Oxidase 1 | ACOX1 | 1.5 | Fatty acid beta-oxidation |
| 3-Hydroxyacyl-CoA Dehydrogenase | HADH | 1.7 | Fatty acid beta-oxidation |
| Enoyl-CoA Hydratase, Short Chain 1 | ECHS1 | 1.4 | Fatty acid beta-oxidation |
| Carnitine Palmitoyltransferase 1A | CPT1A | 1.9 | Fatty acid beta-oxidation |
| ATP Citrate Lyase | ACLY | -1.5 | Fatty acid synthesis |
| Fatty Acid Synthase | FASN | -1.7 | Fatty acid synthesis |
| Pyruvate Kinase | PKM | -1.3 | Glycolysis |
| Lactate Dehydrogenase A | LDHA | -1.2 | Glycolysis |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validity of proteomics studies. Below are methodologies for key experiments that would be central to investigating the effects of this compound.
1. Cell Culture and Treatment
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For the treatment group, the standard medium is replaced with a medium containing a specific concentration of this compound (e.g., 5 mM). The control group receives a medium with an equivalent concentration of a non-metabolizable control dipeptide. Cells are incubated for a predetermined time (e.g., 24 hours) before harvesting.
2. Protein Extraction and Digestion
-
Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a lysis buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the lysate is determined using a Bradford or BCA protein assay.
-
Digestion: An equal amount of protein from each sample is taken for digestion. Proteins are reduced with dithiothreitol (DTT), alkylated with iodoacetamide (IAA), and then digested overnight at 37°C with sequencing-grade trypsin.
3. iTRAQ Labeling and Mass Spectrometry
-
Labeling: The resulting peptide mixtures from the control and treated groups are labeled with different iTRAQ reagents according to the manufacturer's protocol.
-
Fractionation: The labeled peptides are combined and fractionated using high-pH reversed-phase chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Each fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated on a C18 column and analyzed using a high-resolution mass spectrometer (e.g., Q Exactive Orbitrap).
-
Data Acquisition: The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation.
4. Data Analysis
-
Protein Identification and Quantification: The raw MS data is processed using software such as Proteome Discoverer or MaxQuant. The data is searched against a human protein database (e.g., UniProt) to identify peptides and proteins. The relative abundance of proteins is determined from the reporter ion intensities of the iTRAQ labels.
-
Statistical Analysis: Statistical tests (e.g., t-test) are performed to identify proteins that are significantly differentially expressed between the treated and control groups. A fold change cut-off (e.g., >1.2 or <0.83) and a p-value threshold (e.g., <0.05) are typically used.
-
Bioinformatics Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to identify the biological processes and signaling pathways affected by the treatment.
Visualizations: Signaling Pathways and Workflows
Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway affected by this compound and the experimental workflow.
Caption: Experimental workflow for comparative proteomics.
References
Benchmarking L-beta-aspartyl-L-leucine Against Known Bioactive Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential bioactivities of the dipeptide L-beta-aspartyl-L-leucine against a range of known bioactive peptides. Due to a lack of extensive experimental data specifically for this compound in the public domain, this comparison is based on the established bioactivities of structurally related dipeptides and larger peptides possessing Angiotensin-Converting Enzyme (ACE) inhibitory, antioxidant, and anti-inflammatory properties. The data presented here serves as a benchmark for future in-vitro and in-vivo evaluations of this compound.
Comparative Bioactivity Data
The following tables summarize the quantitative bioactivity data for various known bioactive peptides, providing a reference for the potential efficacy of this compound. The data is presented as IC50 values, which is the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.
Table 1: ACE Inhibitory Activity of Bioactive Peptides
| Peptide Sequence | Source | IC50 (µM) |
| LIIPEH | Rice Wine Lees | 60.49 (µg/ml) |
| LIIPQH | Rice Wine Lees | 120.10 (µg/ml) |
| Ala-Tyr | - | 0.037 (mg/ml) |
| Sec-Pro-Phe-OMe | Synthetic | 183.2 ± 10.6 (nM) |
| Cys-Pro-Phe-OMe | Synthetic | 289.4 ± 18.2 (nM) |
| Sec-Pro-OMe | Synthetic | 342 ± 33 (nM) |
| Cys-Pro-OMe | Synthetic | 567 ± 51 (nM) |
Table 2: Antioxidant Activity of Bioactive Peptides (DPPH Radical Scavenging)
| Peptide/Extract | Source | IC50 (mg/mL) |
| VW4 | Walnut Protein | - |
| IW3 | Walnut Protein | - |
| VS14 | Tuna-backbone Protein | - |
| PV4 | Loach Protein | 2.64 ± 0.29 |
| Chinese Chestnut Peptides | Chinese Chestnut | 18.21 ± 0.40 |
| Bactrian Camel Milk Peptides | Bactrian Camel Milk | 6.6 ± 0.03 |
Note: Some values are presented as mM or without units in the source material and are indicated as such.
Table 3: Anti-inflammatory Activity of Bioactive Peptides
| Peptide/Extract | Source/Target | IC50 (µg/mL) |
| LF-17-31 | Milk Protein (RAW 264.7 cells) | 135 ± 6 |
| bLF-1-11 | Milk Protein (RAW 264.7 cells) | 290 ± 5 |
| rhLF-1-11 | Milk Protein (RAW 264.7 cells) | 355 ± 12 |
| TPEVHIAVDKF | Atlantic Salmon (RBL-2H3 cells) | 1.39 (mg/mL) |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and evaluation processes, the following diagrams illustrate key signaling pathways and a typical experimental workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below. These protocols can serve as a foundation for designing experiments to evaluate this compound.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This in-vitro assay measures the ability of a compound to inhibit the activity of ACE, which plays a crucial role in regulating blood pressure.
Principle: The assay is based on the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE to produce hippuric acid (HA) and the dipeptide His-Leu. The amount of HA produced is quantified spectrophotometrically after extraction with ethyl acetate.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Borate buffer (pH 8.3)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Test peptide (this compound) and known inhibitors (e.g., Captopril)
Procedure:
-
Prepare a solution of the test peptide at various concentrations.
-
In a reaction tube, mix the test peptide solution with ACE solution and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding HCl.
-
Extract the hippuric acid formed into a known volume of ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness and redissolve the residue in distilled water.
-
Measure the absorbance of the solution at 228 nm.
-
A control reaction without the inhibitor and a blank reaction without ACE are also performed.
-
The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound by its ability to scavenge the stable free radical DPPH.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test peptide (this compound) and a standard antioxidant (e.g., Ascorbic acid, Trolox)
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare solutions of the test peptide at various concentrations.
-
In a microplate well or a cuvette, add the DPPH solution to the test peptide solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A control containing the solvent instead of the sample is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the logarithm of the sample concentration.
In-Vitro Anti-inflammatory Assay (Nitric Oxide Scavenging in Macrophages)
This cell-based assay assesses the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: Murine macrophage cell lines (e.g., RAW 264.7) are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response, including the production of NO. The anti-inflammatory potential of a test compound is determined by its ability to reduce the level of NO in the cell culture medium. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test peptide (this compound)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test peptide for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
To a new 96-well plate, add the supernatant and the Griess reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the sample concentration.
Conclusion
While direct experimental evidence for the bioactivity of this compound is currently limited, this guide provides a framework for its evaluation. The presence of leucine, a hydrophobic amino acid frequently found in bioactive peptides, suggests potential for ACE inhibitory, antioxidant, and anti-inflammatory activities.[1] The comparative data from other dipeptides and larger peptides presented herein offer valuable benchmarks. Future research employing the detailed experimental protocols will be crucial to definitively characterize the bio-functional profile of this compound and determine its potential as a novel bioactive agent for nutraceutical and pharmaceutical applications. For a more preliminary assessment, in silico prediction tools could also be utilized to forecast its potential bioactivities based on its structure.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical stability of L-beta-aspartyl-L-leucine and its related compounds, with a focus on the inherent differences between peptides containing β-amino acids and their α-amino acid counterparts. While specific kinetic data for this compound is not extensively available in public literature, this guide synthesizes findings from studies on closely related aspartyl peptides to provide a robust comparative analysis. The primary modes of non-enzymatic degradation for aspartyl peptides include peptide bond hydrolysis and isomerization via a succinimide intermediate.
Key Stability-Influencing Factors
The stability of aspartyl dipeptides is significantly influenced by the isomeric form of the aspartyl residue (α vs. β) and the nature of the adjacent amino acid. Peptides incorporating β-amino acids, such as this compound, generally exhibit enhanced stability, particularly against enzymatic degradation.[1]
Data Presentation: Comparative Stability Insights
The following tables summarize the qualitative and semi-quantitative data on the stability of aspartyl peptides based on available literature. It is important to note that the quantitative values are derived from model hexapeptides and serve to illustrate general trends.
Table 1: Influence of Aspartyl Isomer on Degradation Pathway
| Feature | L-alpha-Aspartyl Peptides | L-beta-Aspartyl Peptides | Key Observations |
| Primary Degradation Pathway | Isomerization to β-aspartyl via succinimide formation; Peptide bond hydrolysis. | Generally more stable; slower isomerization and hydrolysis rates. | The β-isomer is the more thermodynamically stable form. |
| Susceptibility to Enzymatic Degradation | Susceptible to various proteases. | Highly resistant to enzymatic cleavage.[1] | The altered backbone conformation of β-peptides prevents recognition by many proteases. |
Table 2: Relative Rates of Succinimide Formation in Model Peptides at pH 7.4
| Peptide Moiety (in Val-Tyr-Pro-X-Y-Ala) | Relative Rate of Succinimide Formation | Reference |
| -Asn-Gly- | 1.00 (fastest) | [2] |
| -Asp-Gly- | ~0.03 (34-fold slower than Asn-Gly) | [2] |
| -Asn-Ala- | Slower than -Asn-Gly- | [3] |
| -Asn-Leu- | 33 to 50-fold slower than -Asn-Gly- | [2] |
Note: This data highlights the significant impact of the amino acid C-terminal to the aspartyl residue. Glycine, with its lack of a side chain, allows for greater flexibility and accelerates the rate of succinimide formation. Bulkier side chains, such as leucine, sterically hinder this intramolecular reaction, leading to increased stability.
Degradation Pathways and Mechanisms
The primary non-enzymatic degradation pathways for aspartyl peptides are detailed below.
Isomerization via Succinimide Formation
At neutral and slightly acidic pH, the dominant degradation pathway for α-aspartyl peptides is through the formation of a cyclic succinimide intermediate. This process is initiated by the nucleophilic attack of the backbone nitrogen of the adjacent amino acid on the side-chain carboxyl group of the aspartyl residue. The succinimide can then be hydrolyzed to yield a mixture of the original α-aspartyl peptide and the more stable β-aspartyl isomer.[2][4]
Peptide Bond Hydrolysis
Under strongly acidic conditions (pH < 3), the direct hydrolysis of the peptide bond can become a significant degradation pathway for aspartyl peptides. This reaction is generally slower than succinimide-mediated isomerization under physiological conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the stability analysis of aspartyl peptides.
Determination of Succinimide Formation Rate
Objective: To quantify the rate of succinimide formation from an aspartyl peptide at a specific pH and temperature.
Methodology:
-
Sample Preparation: A stock solution of the synthetic peptide (e.g., Val-Tyr-Pro-Asp-Gly-Ala) is prepared in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4).
-
Incubation: Aliquots of the peptide solution are incubated in a constant temperature water bath at 37°C.
-
Time Points: At designated time intervals, samples are withdrawn and the reaction is quenched, typically by acidification (e.g., with phosphoric acid) and freezing.
-
Analysis: The concentration of the remaining aspartyl peptide and the formed succinimide and isoaspartyl (β-aspartyl) products are quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantification: The peak areas corresponding to each species are integrated. The rate of succinimide formation is determined by fitting the disappearance of the starting peptide and the appearance of the products to a first-order kinetic model.[2]
Proteolytic Stability Assay
Objective: To assess the stability of a peptide in the presence of proteolytic enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Solutions of the peptide (e.g., this compound) and a protease (e.g., pronase, trypsin) are prepared in an appropriate buffer (e.g., Tris-HCl, pH 8.0).
-
Reaction Initiation: The enzymatic reaction is initiated by mixing the peptide and enzyme solutions.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C).
-
Time Points: Aliquots are taken at various time points and the enzymatic activity is stopped, for example, by adding a protease inhibitor or by heat inactivation.
-
Analysis: The extent of peptide degradation is monitored by RP-HPLC by measuring the decrease in the peak area of the parent peptide.
-
Comparison: The degradation rate of the β-aspartyl peptide is compared to that of its α-aspartyl counterpart under the same conditions.[1]
Conclusion
The inclusion of a β-aspartyl residue in a dipeptide, as in this compound, is expected to confer significantly greater stability compared to its α-aspartyl isomer. This enhanced stability is primarily due to a reduced rate of succinimide formation and a high resistance to enzymatic degradation. The steric hindrance provided by the leucine side chain further contributes to the stability by slowing the rate of intramolecular cyclization. These properties make β-aspartyl peptides attractive candidates for the development of more robust peptide-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Succinimide-linked reactions that contribute to protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of L-beta-aspartyl-L-leucine: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of L-beta-aspartyl-L-leucine is essential for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step instructions to address operational questions regarding the disposal of this dipeptide.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C10H18N2O5 | PubChem[1][2] |
| Molecular Weight | 246.26 g/mol | PubChem[1][2] |
| Physical Description | Solid | Human Metabolome Database[1] |
| Water Solubility | 5.83 g/L (Predicted) | Human Metabolome Database |
| logP | -2.8 (Predicted) | Human Metabolome Database |
Experimental Protocol: Disposal of this compound
This protocol provides a general methodology for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat or disposable gown.
-
Use nitrile or latex gloves. For handling fine powders, consider double-gloving.
-
Wear safety glasses or goggles to protect from splashes.
-
When handling the powder form, a face mask is recommended to prevent inhalation.
2. Spill Management:
-
In the event of a spill, avoid generating dust.
-
For a dry spill, carefully sweep up the solid material and place it in a designated, sealed container for chemical waste.
-
For a solution spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for chemical waste.
-
Clean the spill area with soap and water.
3. Disposal Procedure:
-
Solid Waste:
-
Collect unused or waste this compound solid in a clearly labeled, sealed container designated for chemical waste.
-
Do not dispose of solid this compound in the regular trash.
-
-
Liquid Waste (Solutions):
-
Collect aqueous solutions of this compound in a designated, sealed container for aqueous chemical waste.
-
Do not pour solutions of this compound down the drain unless explicitly permitted by your institution's EHS guidelines.
-
-
Contaminated Materials:
-
Any materials, such as weighing paper, pipette tips, and gloves, that come into direct contact with this compound should be disposed of as chemical waste.
-
Place these materials in a sealed bag or container that is clearly labeled as chemical waste.
-
4. Waste Collection and Storage:
-
Store waste containers in a designated, well-ventilated area, away from incompatible materials.
-
Ensure all waste containers are properly labeled with the chemical name ("this compound waste") and any associated hazards.
-
Arrange for pickup and disposal by your institution's EHS or a licensed chemical waste disposal company.
Logical Workflow for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
Essential Safety and Logistics for Handling L-beta-aspartyl-L-leucine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling L-beta-aspartyl-L-leucine. The following procedures are based on best practices for handling non-hazardous, solid biochemicals.
Physical and Chemical Properties
This compound is a dipeptide.[1] While detailed experimental data is limited, the following computed properties are available.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₂O₅ | PubChem[2] |
| Molecular Weight | 246.26 g/mol | PubChem[2] |
| Physical State | Solid | Human Metabolome Database |
| Appearance | White (Assumed, based on L-Leucine) | Fisher Scientific[3] |
| Odor | Odorless (Assumed, based on L-Leucine) | Fisher Scientific[3] |
Operational Plan: From Receipt to Disposal
A systematic approach is essential for safely handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the foundation of safe chemical handling.[4][5] For this compound, the following minimum PPE is required:
-
Eye and Face Protection: Safety glasses with side shields are mandatory.[6] For tasks with a higher risk of splashing, a face shield should be worn in addition to safety glasses.[7][8]
-
Body Protection: A standard laboratory coat should be worn and kept buttoned to protect against accidental spills.[6][7]
-
Hand Protection: Disposable nitrile gloves are recommended for incidental contact.[6][9] Gloves should be inspected before use and changed immediately if contaminated.[9][10]
-
Footwear: Closed-toe shoes must be worn in the laboratory at all times.[6][7]
Handling Procedures
Adherence to proper handling procedures minimizes exposure and maintains the integrity of the compound.
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Based on the properties of L-Leucine, protection from moisture and light is recommended.[3]
-
-
Weighing and Transferring:
-
Preparing Solutions:
-
Add the weighed solid to the desired solvent in a suitable container.
-
Stir or agitate until the solid is fully dissolved.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
Spill Management
In the event of a spill, follow these procedures:
-
Minor Spills (Solid):
-
Minor Spills (Liquid Solution):
-
Absorb the spill with an inert material (e.g., paper towels, absorbent pads).
-
Place the used absorbent material into a sealed container for disposal.
-
Clean the spill area with soap and water.
-
Disposal Plan
Proper disposal is critical to ensure environmental safety and regulatory compliance.
-
Unused Solid Compound: this compound is not classified as a hazardous substance.[10] However, it is recommended to dispose of the solid waste in a designated chemical waste container. Always consult with your institution's environmental health and safety (EHS) department for specific guidelines.
-
Aqueous Solutions: For dilute aqueous solutions, disposal down the drain with copious amounts of water may be permissible, similar to other amino acids and peptides. However, always adhere to local and institutional regulations.
-
Contaminated Materials: Gloves, weigh boats, and other disposable materials that have come into contact with the chemical should be placed in a sealed bag and disposed of in the appropriate laboratory waste stream.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. H-Asp(Leu-OH)-OH | C10H18N2O5 | CID 7016063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C10H18N2O5 | CID 3549397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. uprm.edu [uprm.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
